Salicyluric acid-13C2,15N
Description
Properties
CAS No. |
1286521-95-6 |
|---|---|
Molecular Formula |
C9H9NO4 |
Molecular Weight |
198.15 g/mol |
IUPAC Name |
2-[(2-hydroxybenzoyl)(15N)amino]acetic acid |
InChI |
InChI=1S/C9H9NO4/c11-7-4-2-1-3-6(7)9(14)10-5-8(12)13/h1-4,11H,5H2,(H,10,14)(H,12,13)/i5+1,8+1,10+1 |
InChI Key |
ONJSZLXSECQROL-STSDVMRASA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)[15NH][13CH2][13C](=O)O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)O)O |
Synonyms |
N-(2-Hydroxybenzoyl)glycine-13C2,15N; o-Hydroxy-hippuric Acid; Salicyluric Acid-13C2,15N; (2-Hydroxybenzoyl)glycine-13C2,15N; 2-Hydroxyhippuric Acid-13C2,15N; NSC 524135-13C2,15N; Salicyloylglycine-13C2,15N; o-Hydroxyhippuric Acid-13C2,15N; |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[(2-hydroxybenzoyl)(15N)amino]acetic acid, a stable isotope-labeled form of Salicyluric acid, serves as a valuable tool in metabolic research and drug development. Salicyluric acid is the primary metabolite of salicylic acid, formed through conjugation with glycine, and is predominantly excreted via the kidneys.[1][2] The incorporation of the heavy isotope ¹⁵N into the glycine moiety allows for precise tracking and quantification of this metabolite in biological systems using mass spectrometry and NMR spectroscopy. This guide provides a comprehensive overview of its synthesis, properties, biological significance, and the experimental protocols relevant to its study.
Chemical Properties and Data
The chemical properties of 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid are closely related to its unlabeled counterpart, Salicyluric acid. The primary difference lies in its molecular weight due to the presence of the ¹⁵N isotope.
| Property | Value |
| Chemical Formula | C₉H₉¹⁵NO₄ |
| Molecular Weight | 196.17 g/mol (approx.) |
| Monoisotopic Mass | 196.0505 g/mol (approx.) |
| Synonyms | Salicyluric-[¹⁵N]-acid, N-(2-hydroxybenzoyl)-[¹⁵N]glycine, o-Hydroxyhippuric-[¹⁵N]-acid |
| CAS Number | Not available for the ¹⁵N-labeled compound. Unlabeled: 487-54-7[3][4] |
| Appearance | Expected to be a pinkish-white solid[5] |
| Melting Point | 165 °C (for unlabeled compound)[5] |
Synthesis of 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid
The synthesis of 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid is a two-step process. First, ¹⁵N-labeled glycine is synthesized. Subsequently, this labeled amino acid is coupled with a derivative of salicylic acid.
Step 1: Synthesis of [¹⁵N]Glycine
A common method for the synthesis of ¹⁵N-labeled glycine is the amination of a haloacid, specifically chloroacetic acid, using ¹⁵N-labeled ammonia.[4][6][7][8]
Experimental Protocol:
-
Reaction Setup: In a well-ventilated fume hood, dissolve chloroacetic acid in water.
-
Amination: Slowly add an aqueous solution of ¹⁵N-labeled ammonia (¹⁵NH₃) to the chloroacetic acid solution under constant stirring. The reaction is typically carried out in a sealed vessel to prevent the loss of the expensive ¹⁵N-ammonia.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Purification: Upon completion, the resulting ¹⁵N-glycine can be purified by recrystallization from a methanol-water mixture.
Caption: Synthesis workflow for [¹⁵N]Glycine.
Step 2: Synthesis of 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid
The final product is synthesized by the acylation of the prepared [¹⁵N]glycine with salicyloyl chloride.[5]
Experimental Protocol:
-
Preparation of [¹⁵N]Glycine Solution: Dissolve the synthesized [¹⁵N]glycine in a 10% sodium hydroxide (NaOH) solution.[5]
-
Acylation: Slowly add salicyloyl chloride to the stirred [¹⁵N]glycine solution at room temperature. The reaction mixture is typically stirred overnight.[5]
-
Reaction Monitoring: The reaction progress can be monitored by TLC using a hexane:ethyl acetate (7:3) mobile phase.[5]
-
Work-up: After the reaction is complete, treat the mixture with crushed ice. Acidify the solution by the dropwise addition of concentrated hydrochloric acid (HCl) until a precipitate forms.[5]
-
Purification: The crude product can be purified by treating it with carbon tetrachloride (CCl₄) to remove any residual benzoic acid, followed by boiling and filtration. The final product is obtained as a pinkish-white solid.[5]
References
- 1. Metabolomics Workbench : NIH Data Repository [metabolomicsworkbench.org]
- 2. Salicyluric acid - Wikipedia [en.wikipedia.org]
- 3. 2-[(2-Hydroxybenzoyl)amino]acetic acid;technetium-99 | C9H9NO4Tc | CID 450264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 15N-labeled glycine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Salicyluric acid synthesis - chemicalbook [chemicalbook.com]
- 6. scielo.br [scielo.br]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid, a stable isotope-labeled derivative of salicyluric acid. This document details the necessary starting materials, experimental protocols, and quantitative data to facilitate the successful laboratory-scale preparation of this compound. The synthesis is presented as a three-step process, commencing with the preparation of salicyloyl chloride, followed by the synthesis of ¹⁵N-labeled glycine, and culminating in the coupling of these two precursors.
Overview of the Synthetic Pathway
The synthesis of 2-[(2-hydroxybenzoyl)(¹⁵N)amino]acetic acid is achieved through a convergent synthesis strategy. The overall workflow involves the independent preparation of two key intermediates, salicyloyl chloride and ¹⁵N-glycine, which are then coupled to yield the final product.
Caption: Overall synthetic workflow for 2-[(2-hydroxybenzoyl)(¹⁵N)amino]acetic acid.
Experimental Protocols
Step 1: Synthesis of Salicyloyl Chloride from Salicylic Acid
Salicyloyl chloride is prepared by the reaction of salicylic acid with thionyl chloride.
Materials:
-
Salicylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (optional, as solvent)
-
Aluminum chloride (AlCl₃, catalyst, optional)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, add salicylic acid.
-
Slowly add an excess of thionyl chloride (approximately 1.5-2.0 molar equivalents). The reaction can be performed neat or in an inert solvent like anhydrous toluene. A catalytic amount of aluminum chloride can be added to increase the reaction rate.
-
Heat the mixture to 40-45°C for 1.5 hours or until the evolution of HCl and SO₂ gases ceases.[1]
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The crude salicyloyl chloride can be used in the next step without further purification. For higher purity, vacuum distillation can be performed.
Quantitative Data for Salicyloyl Chloride Synthesis
| Parameter | Value | Reference |
| Yield | >90% | [2] |
| Purity | High | [3] |
| Appearance | Oily/syrupy liquid | [2] |
Step 2: Synthesis of ¹⁵N-Glycine
¹⁵N-labeled glycine is synthesized via the amination of chloroacetic acid with ¹⁵N-labeled aqueous ammonia.
Materials:
-
Chloroacetic acid
-
¹⁵N-Aqueous ammonia (e.g., 98 atom % ¹⁵N)
-
Deionized water
-
Methanol
Procedure:
-
Dissolve chloroacetic acid in deionized water.
-
In a separate flask, place the ¹⁵N-aqueous ammonia solution.
-
Slowly add the chloroacetic acid solution to the stirred ammonia solution. The reaction is exothermic and should be controlled.
-
After the addition is complete, continue stirring at room temperature for several hours or overnight.
-
Concentrate the reaction mixture under reduced pressure to remove excess water and ammonia.
-
To the concentrated residue, add methanol to precipitate the ¹⁵N-glycine, leaving the ammonium chloride byproduct in solution.
-
Collect the precipitated ¹⁵N-glycine by filtration, wash with methanol, and dry.
Quantitative Data for ¹⁵N-Glycine Synthesis and Characterization
| Parameter | Value | Reference(s) |
| Isotopic Enrichment | >98% (commercially available) | [4] |
| Molecular Weight | 76.06 g/mol | [5] |
| ¹³C NMR (ppm) | α-carbon: ~43-47 | [6] |
| ¹⁵N NMR (ppm) | ~104-115 | [6] |
| Mass Spectrometry | Molecular ion (M+H)⁺ at m/z 77, confirming ¹⁵N incorporation. | [7][8] |
Step 3: Synthesis of 2-[(2-hydroxybenzoyl)(¹⁵N)amino]acetic acid
The final product is synthesized by the Schotten-Baumann acylation of ¹⁵N-glycine with salicyloyl chloride.
Materials:
-
¹⁵N-Glycine
-
Salicyloyl chloride
-
10% Sodium hydroxide (NaOH) solution
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Carbon tetrachloride (CCl₄) for washing (optional)
Procedure:
-
Dissolve ¹⁵N-glycine in a 10% aqueous solution of sodium hydroxide.
-
To the stirred solution, slowly add salicyloyl chloride at room temperature.
-
Continue stirring the mixture overnight.
-
Cool the reaction mixture in an ice bath and acidify by the dropwise addition of concentrated hydrochloric acid until a precipitate forms.
-
Collect the crude product by vacuum filtration and wash with cold deionized water.
-
To remove any unreacted salicylic acid, the crude product can be washed with a small amount of carbon tetrachloride.
-
Recrystallize the product from hot water to obtain pure 2-[(2-hydroxybenzoyl)(¹⁵N)amino]acetic acid.
Characterization of 2-[(2-hydroxybenzoyl)(¹⁵N)amino]acetic acid
Quantitative Data for 2-[(2-hydroxybenzoyl)(¹⁵N)amino]acetic acid
| Parameter | Value | Reference(s) |
| Expected Yield | ~90% (based on unlabeled synthesis) | |
| Appearance | White to pinkish-white solid | |
| Melting Point | 164-165 °C | [9] |
| Molecular Weight | 196.17 g/mol | |
| ¹H NMR (DMSO-d₆, ppm) | δ 12.5 (s, 1H, COOH), 11.8 (s, 1H, OH), 9.2 (t, 1H, NH), 7.9 (dd, 1H, Ar-H), 7.4 (t, 1H, Ar-H), 6.9 (m, 2H, Ar-H), 4.1 (d, 2H, CH₂) | |
| ¹³C NMR (DMSO-d₆, ppm) | δ 171.5 (COOH), 168.0 (C=O, amide), 159.0 (C-OH, Ar), 133.0 (CH, Ar), 130.0 (CH, Ar), 120.0 (C, Ar), 118.0 (CH, Ar), 116.0 (CH, Ar), 42.0 (CH₂) | [10][11][12][13] |
| IR (cm⁻¹) | ~3300 (N-H), ~3000-2500 (O-H, acid), ~1730 (C=O, acid), ~1650 (C=O, amide) | |
| Mass Spectrometry | Molecular ion (M+H)⁺ at m/z 197. Key fragments at m/z 121 (salicyloyl cation) and m/z 76 (¹⁵N-glycine fragment). | [14][15][16] |
Signaling Pathways and Logical Relationships
The synthesis of 2-[(2-hydroxybenzoyl)(¹⁵N)amino]acetic acid does not directly involve biological signaling pathways. However, the logical relationship of the synthesis can be represented as a series of dependent steps.
Caption: Logical flow of the multi-step synthesis.
References
- 1. prepchem.com [prepchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Glycine-ð-Fmoc (¹âµN, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 5. Glycine (¹âµN, 98%) - Cambridge Isotope Laboratories, NLM-202-1 [isotope.com]
- 6. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]
- 7. Tracing the nitrogen metabolites of glycine using (15)N-glycine and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of pool sizes and turnover rates of amino acids in humans: 15N-glycine and 15N-alanine single-dose experiments using gas chromatography-mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US8907083B2 - Process for the preparation, of 2-(2-hydroxyphenyl)-benz [1, 3] oxazin-4-one and its use for preparation of 4-[3, 5-bis (2-hydroxyphenyl)-IH-I, 2, 4-triazolTI-yl] benzoic acid - Google Patents [patents.google.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0001895) [hmdb.ca]
- 12. researchgate.net [researchgate.net]
- 13. Human Metabolome Database: 13C NMR Spectrum (1D, D2O, experimental) (HMDB0001895) [hmdb.ca]
- 14. Glycine, N-(2-hydroxybenzoyl)-, methyl ester [webbook.nist.gov]
- 15. youtube.com [youtube.com]
- 16. research.cbc.osu.edu [research.cbc.osu.edu]
The Gold Standard of Quantification: An In-depth Technical Guide to Stable Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, the precise and accurate quantification of molecules within complex biological matrices is paramount for robust research and development. Stable Isotope Dilution Mass Spectrometry (SIDMS) has emerged as the definitive method for achieving the highest levels of accuracy, precision, and reliability. This technical guide provides a comprehensive exploration of the fundamental principles of SIDMS, detailed experimental protocols, and the quantitative performance that establishes it as a benchmark analytical technique.
Core Principles of Stable Isotope Dilution Mass Spectrometry
Stable Isotope Dilution Mass Spectrometry is a quantitative technique that hinges on the addition of a known quantity of an isotopically labeled version of the analyte of interest to a sample.[1][2][3] This "internal standard" is chemically identical to the analyte but possesses a different mass due to the incorporation of stable isotopes, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[2][3]
The central tenet of SIDMS lies in the measurement of the ratio of the naturally occurring analyte to the isotopically labeled internal standard.[1][2] Because the analyte and the internal standard exhibit nearly identical chemical and physical properties, they behave similarly during sample preparation, extraction, chromatographic separation, and ionization.[4][5] This co-elution and co-ionization effectively cancels out variations in sample recovery and matrix effects, which are significant sources of error in other quantitative methods. Unlike traditional analytical approaches that depend on signal intensity, isotope dilution relies on signal ratios, contributing to its superior accuracy.[1]
The fundamental equation for calculating the concentration of the unknown analyte in a sample using the single isotope dilution method is:
Cx = Cs * ( ( Rs - Rm ) / ( Rm - Rx ) ) * ( Ws / Wx )
Where:
-
Cx is the concentration of the analyte in the sample.
-
Cs is the concentration of the isotopically labeled standard (spike).
-
Rx is the isotope ratio of the analyte.
-
Rs is the isotope ratio of the spike.
-
Rm is the measured isotope ratio of the mixture.
-
Wx is the weight of the sample.
-
Ws is the weight of the spike solution added.
This reliance on ratios makes SIDMS a powerful tool for obtaining highly accurate and precise measurements, often reducing the uncertainty of measurement results from 5% to as low as 1%.[1]
Experimental Workflow and Protocols
A typical SIDMS experiment follows a structured workflow designed to ensure accurate quantification. The following sections detail a generalized protocol for the analysis of a small molecule drug in a biological matrix, such as plasma.
Diagram: General Experimental Workflow for Stable Isotope Dilution Mass Spectrometry
Caption: A generalized workflow for Stable Isotope Dilution Analysis.
Detailed Experimental Protocol: Quantification of a Small Molecule in Plasma
1. Preparation of Standards and Quality Controls:
-
Prepare a stock solution of the analyte and the isotopically labeled internal standard in a suitable organic solvent (e.g., methanol).
-
Prepare a series of calibration standards by spiking known concentrations of the analyte stock solution into blank plasma.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
2. Sample Preparation:
-
Thaw plasma samples, calibration standards, and QC samples on ice.
-
To 100 µL of each sample, standard, and QC, add 20 µL of the internal standard working solution.
-
Vortex briefly to mix.
3. Protein Precipitation:
-
Add 200 µL of a protein precipitation solution (e.g., methanol containing 0.1 M zinc sulfate).[3]
-
Vortex vigorously for 1 minute to precipitate proteins.[3]
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.[3]
4. Sample Analysis by LC-MS/MS:
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.[3]
-
Inject a defined volume (e.g., 5-10 µL) onto the LC-MS/MS system.
5. Liquid Chromatography Parameters:
-
System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[3]
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[3]
-
Mobile Phase A: Water with 0.1% formic acid.[3]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[3]
-
Gradient: A suitable gradient to ensure separation of the analyte from potential interferences.
-
Flow Rate: A typical flow rate for a UHPLC system would be 0.4-0.6 mL/min.
6. Mass Spectrometry Parameters:
-
Instrument: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[6] Specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored.
7. Data Analysis:
-
Integrate the chromatographic peaks for the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of the analyte in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data and Performance
SIDMS is renowned for its ability to deliver highly accurate and precise quantitative data. The use of a stable isotope-labeled analog of the analyte as an internal standard is crucial for achieving this level of performance.
Table 1: Typical Performance Characteristics of SIDMS Methods
| Parameter | Typical Value | Significance |
| Accuracy | 95-105% | Closeness of the measured value to the true value. |
| Precision (CV%) | < 15% | Reproducibility of the measurement. |
| Lower Limit of Quantification (LLOQ) | Analyte Dependent | The lowest concentration that can be reliably quantified. |
| Linearity (r²) | > 0.99 | The ability to elicit results that are directly proportional to the concentration. |
Table 2: Comparison of Quantitative Performance with and without Isotope Dilution
| Analytical Method | Typical Uncertainty | Key Advantages of SIDMS |
| External Standard Calibration | 5-20% | Compensates for sample loss and matrix effects. |
| Internal Standard (non-isotopic) | 2-10% | Co-elution and co-ionization minimize variability. |
| Stable Isotope Dilution | < 1-5% | Considered the "gold standard" for accuracy.[2] |
Logical Relationships in Quantification
The core of SIDMS quantification lies in the predictable change in the isotopic ratio upon mixing the sample with the internal standard.
Diagram: Principle of Isotope Dilution Quantification
Caption: The logical relationship in quantification by isotope dilution.
Applications in Drug Development and Research
The high accuracy and precision of SIDMS make it an indispensable tool across various stages of drug development and scientific research:
-
Pharmacokinetic Studies: Accurately determining drug concentrations in biological fluids to understand absorption, distribution, metabolism, and excretion (ADME).[4]
-
Biomarker Validation: Quantitative analysis of endogenous biomarkers for disease diagnosis, prognosis, and monitoring treatment efficacy.[7]
-
Metabolomics: Quantifying metabolites in biological systems to gain insights into metabolic pathways and the effects of drug candidates.[4]
-
Reference Material Certification: Used by national metrology institutes to certify the concentration of analytes in reference materials due to its high metrological standing.[1]
Conclusion
Stable Isotope Dilution Mass Spectrometry stands as the gold standard for quantitative analysis, offering unparalleled accuracy and precision. By effectively mitigating the challenges posed by complex matrices and procedural variations through the use of an ideal internal standard, SIDMS provides reliable and defensible data. For researchers, scientists, and drug development professionals, a thorough understanding and proficient application of this technique are essential for making critical decisions in research, development, and quality control.
References
- 1. Isotope dilution - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. repository.up.ac.za [repository.up.ac.za]
- 6. researchgate.net [researchgate.net]
- 7. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
The Cornerstone of Quantitative Proteomics: A Technical Guide to 15N Labeled Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of proteomics, the ability to accurately quantify changes in protein abundance is paramount. This technical guide delves into the pivotal role of Nitrogen-15 (15N) labeled internal standards, a robust methodology that has become a cornerstone for precise and reliable quantitative proteomics. By introducing a stable, heavy isotope of nitrogen into proteins, researchers can create internal standards that are chemically identical to their endogenous counterparts, enabling unparalleled accuracy in mass spectrometry-based quantification. This guide provides an in-depth exploration of the core principles, experimental workflows, quantitative data considerations, and practical applications of 15N labeling in proteomics, with a particular focus on its utility in drug discovery and development.
The Principle of 15N Metabolic Labeling
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a widely used technique, but 15N metabolic labeling offers a powerful alternative, particularly for organisms that are not amenable to SILAC or when a more cost-effective, global labeling strategy is desired.[1][2] The fundamental principle involves growing cells or whole organisms in a medium where the sole nitrogen source is enriched with the heavy isotope, 15N. This leads to the incorporation of 15N into all nitrogen-containing amino acids and, consequently, into the entire proteome.
When a "heavy" 15N-labeled proteome (the internal standard) is mixed with a "light" 14N proteome (the experimental sample), the chemically identical proteins and their resulting peptides co-elute during chromatography.[3] However, they are distinguishable by mass spectrometry due to the mass difference imparted by the 15N isotope.[4] The ratio of the signal intensities of the heavy and light peptide pairs directly reflects the relative abundance of the corresponding protein in the two samples.[5] This approach effectively minimizes experimental variability introduced during sample preparation, as the standard and the sample are processed together.[6][7]
Experimental Workflow for 15N Labeling in Proteomics
The successful implementation of 15N labeling hinges on a well-defined experimental workflow. The following diagram illustrates the key stages, from sample preparation to data analysis.
Key Experimental Protocols
Metabolic Labeling of E. coli
This protocol is a standard method for producing 15N-labeled proteins for use as internal standards.
Methodology:
-
Prepare M9 Minimal Medium: Prepare 1 liter of M9 minimal medium without ammonium chloride (NH4Cl).[8]
-
Add 15N Source: Aseptically add 1 gram of 15NH4Cl (dissolved in 10 mL of sterile water) as the sole nitrogen source.[8]
-
Supplement the Medium: Add other required supplements such as 20 mL of 20% glucose, 1 mL of vitamins, 10 mL of trace elements, and 2 mL of 1M MgSO4.[8]
-
Inoculation and Growth: Inoculate the medium with a starter culture of E. coli carrying the plasmid for the protein of interest. Grow the culture to the desired optical density.[8]
-
Induction and Harvest: Induce protein expression (e.g., with IPTG) and harvest the cells by centrifugation.
-
Purification: Purify the 15N-labeled protein using standard chromatography techniques. The final protein should be in a low-salt buffer (e.g., 25 mM phosphate buffer, pH < 6.5) for optimal NMR and MS analysis.[8]
Metabolic Labeling of Mammalian Tissues
Labeling whole organisms, such as rats, allows for the generation of a complex, tissue-specific 15N-labeled proteome to be used as an internal standard.[9]
Methodology:
-
Prepare 15N-Enriched Diet: Mix 10g of 15N-labeled spirulina biomass with 30g of protein-free diet powder.[9]
-
Create Food Pellets: Add approximately 6.5 mL of water to the powdered food mixture and form it into pellets for easier feeding.[9]
-
Feeding Regimen: Feed rats the 15N-enriched diet. For tissues with slow protein turnover, such as the brain, labeling across two generations may be necessary to achieve high enrichment levels.[9]
-
Tissue Harvest and Proteome Extraction: Harvest the desired tissues and extract the proteome using standard lysis and protein extraction protocols.
Quantitative Data and Considerations
The accuracy of quantification using 15N labeled standards is dependent on several factors, most notably the efficiency of isotope incorporation.
Labeling Efficiency
Incomplete labeling can lead to the underestimation of protein abundance changes.[10] It is crucial to determine the labeling efficiency and, if necessary, correct the quantitative data.
| Organism/System | Labeling Duration | Achieved Labeling Efficiency (%) | Reference |
| Arabidopsis thaliana | 14 days | 93 - 99 | [11][12] |
| Mammalian Pups (Liver) | Postnatal day 20 (Protocol 2) | 88.8 ± 1.37 | [9] |
| Mammalian Pups (Liver) | Postnatal day 20 (Protocol 1) | 76.6 ± 2.68 | [9] |
| E. coli (recombinant protein) | N/A | > 99 | [13] |
Table 1: Examples of 15N Labeling Efficiencies in Different Systems.
Data Analysis Workflow
The analysis of 15N labeling data requires specialized software that can handle the variable mass shifts of peptides based on their nitrogen content.
Software such as Protein Prospector can be utilized for this purpose.[3][11] The process involves separate database searches for 14N and 15N labeled peptides, determination of labeling efficiency, calculation of peptide ratios, and adjustment of these ratios based on the determined efficiency.[3][12]
Applications in Drug Development
The precision afforded by 15N labeled internal standards is invaluable in the field of drug development.
-
Biomarker Discovery and Validation: Accurate quantification of protein expression changes in response to drug treatment can help identify and validate potential biomarkers for drug efficacy and toxicity.
-
Target Engagement Studies: 15N labeling can be used to quantify changes in the abundance or post-translational modifications of a drug's target protein and downstream signaling components.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: By using 15N-labeled drug candidates, their absorption, distribution, metabolism, and excretion (ADME) can be precisely tracked.
-
Understanding Mechanisms of Drug Resistance: Quantitative proteomics can reveal changes in protein expression that contribute to the development of drug resistance.[13]
Advantages and Limitations
Advantages:
-
High Accuracy and Precision: The use of an internal, chemically identical standard minimizes experimental variability.[14]
-
Versatility: Applicable to a wide range of organisms, including those not suitable for SILAC.[1]
-
Global Labeling: All proteins are labeled, providing a comprehensive internal standard.
-
Early Stage Spiking: The standard can be added at the very beginning of the sample preparation workflow, correcting for variations in all subsequent steps.[1][6]
Limitations:
-
Incomplete Labeling: Achieving 100% labeling can be challenging, especially in organisms with slow protein turnover, which can complicate data analysis.[5][11]
-
Complex Data Analysis: The variable mass shift of peptides requires specialized software and expertise for accurate quantification.[11][15]
-
Cost: While often more cost-effective than SILAC amino acids, the price of 15N-enriched media can still be a consideration for large-scale experiments.[16]
-
Potential for Metabolic Perturbations: The introduction of a heavy isotope could potentially alter the metabolism of the organism, although this is generally considered to be a minor effect.
Conclusion
15N labeled internal standards represent a powerful and versatile tool in the quantitative proteomics arsenal. By providing a means for highly accurate and precise measurement of protein abundance, this methodology is instrumental in advancing our understanding of complex biological systems and accelerating the development of new therapeutics. While challenges related to labeling efficiency and data analysis exist, the continued development of sophisticated software and optimized protocols ensures that 15N labeling will remain a gold standard in the field for years to come.[17]
References
- 1. Metabolic labeling of model organisms using heavy nitrogen (15N) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Proteomics by Metabolic Labeling of Model Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Absea-Absea Biotechnology Ltd. [absea.bio]
- 7. Application of Parallel Reaction Monitoring in 15N Labeled Samples for Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 9. 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 12. escholarship.org [escholarship.org]
- 13. tsapps.nist.gov [tsapps.nist.gov]
- 14. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitative Shotgun Proteomics Using a Uniform 15N-Labeled Standard to Monitor Proteome Dynamics in Time Course Experiments Reveals New Insights into the Heat Stress Response of Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid, a stable isotope-labeled derivative of salicylglycine. Due to the limited availability of data for the ¹⁵N-labeled compound, this guide focuses on the unlabeled parent compound, 2-[(2-hydroxybenzoyl)amino]acetic acid (CAS No. 487-54-7), and provides a proposed synthetic route for its isotopic analogue. Salicylglycine is a metabolite of salicylic acid and holds relevance in the study of salicylate pharmacology and metabolism. Its anti-inflammatory properties are of significant interest in drug development. This document details its synthesis, physicochemical properties, and the key signaling pathways through which salicylates exert their therapeutic effects.
Chemical Identification and Properties
While a specific CAS number for 2-[(2-hydroxybenzoyl)(¹⁵N)amino]acetic acid is not publicly available, the unlabeled compound, 2-[(2-hydroxybenzoyl)amino]acetic acid, also known as salicylglycine or N-(2-hydroxybenzoyl)glycine, is identified by CAS Number 487-54-7 .
Table 1: Physicochemical Properties of 2-[(2-hydroxybenzoyl)amino]acetic acid
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₄ | PubChem |
| Molecular Weight | 195.17 g/mol | PubChem |
| Appearance | White to off-white solid | Generic |
| Melting Point | 219-221 °C | [1] |
| Solubility | Soluble in methanol | [1] |
| XLogP3 | 0.9 | PubChem |
| Hydrogen Bond Donor Count | 3 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
| Exact Mass | 195.053158 g/mol | PubChem |
| Monoisotopic Mass | 195.053158 g/mol | PubChem |
Note: Some properties are computationally derived and should be confirmed experimentally.
Experimental Protocols
Synthesis of 2-[(2-hydroxybenzoyl)amino]acetic acid (Salicylglycine)
A common method for the synthesis of salicylglycine is through the Schiff base formation from salicylaldehyde and glycine, followed by rearrangement.[1]
Materials:
-
Glycine
-
Potassium hydroxide (KOH)
-
Methanol
-
Salicylaldehyde
-
Ethanol
-
Propanol
Procedure:
-
Dissolve glycine (5.0 g, 67 mmol) and potassium hydroxide (3.7 g, 66 mmol) in methanol (50 mL).
-
In a separate flask, dissolve salicylaldehyde (8.1 g, 66 mmol) in methanol (50 mL).
-
Add the salicylaldehyde solution to the glycine solution. The mixture will turn yellow and form an orange precipitate.
-
Stir the reaction mixture for 1 hour at room temperature.
-
Filter the resulting solid product and air-dry. The color of the product will change from orange to yellow upon drying.
-
The crude product can be recrystallized from an ethanol-propanol mixture (60:40) to yield the purified potassium N-[(2-hydroxyphenyl)methylene]glycinate.[1]
-
Acidification of the Schiff base intermediate (not detailed in the cited source but a standard procedure) would be required to obtain the final 2-[(2-hydroxybenzoyl)amino]acetic acid.
Proposed Synthesis of 2-[(2-hydroxybenzoyl)(¹⁵N)amino]acetic acid
The synthesis of the ¹⁵N-labeled compound can be achieved by adapting the above protocol, using ¹⁵N-labeled glycine as the starting material.
Materials:
-
Glycine-¹⁵N
-
Potassium hydroxide (KOH)
-
Methanol
-
Salicylaldehyde
-
Ethanol
-
Propanol
Procedure: The procedure would be identical to the one described for the unlabeled compound, with the substitution of glycine with an equimolar amount of Glycine-¹⁵N. This will incorporate the ¹⁵N isotope into the amide nitrogen of the final product.
Signaling Pathways
Salicylates, including 2-[(2-hydroxybenzoyl)amino]acetic acid, are known for their anti-inflammatory effects, which are primarily mediated through the inhibition of the cyclooxygenase (COX) pathway and modulation of the NF-κB signaling cascade.[2][3]
Cyclooxygenase (COX) Pathway Inhibition
The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4] Salicylates inhibit the activity of COX enzymes, thereby reducing the production of prostaglandins and mitigating the inflammatory response.[3]
NF-κB Signaling Pathway Modulation
The Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[2][5] In the canonical pathway, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκB. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the expression of pro-inflammatory genes.[3] Salicylates can inhibit this pathway, leading to a reduction in the expression of inflammatory mediators.
Conclusion
This technical guide has summarized the available information on 2-[(2-hydroxybenzoyl)amino]acetic acid, with a focus on its synthesis and the signaling pathways relevant to its anti-inflammatory activity. While data on the ¹⁵N-labeled version is scarce, a reliable synthetic route can be proposed based on established methods for the unlabeled compound. The provided experimental protocol and pathway diagrams offer a solid foundation for researchers and professionals in drug development interested in the study and application of this and related salicylate compounds. Further experimental validation of the physicochemical and pharmacological properties of both the labeled and unlabeled forms is encouraged.
References
- 1. mdpi.com [mdpi.com]
- 2. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 4. Cyclooxygenase pathway: Significance and symbolism [wisdomlib.org]
- 5. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
safety and handling of 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid
An In-depth Technical Guide on the Safety and Handling of 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid, also known as ¹⁵N-labeled Salicyluric acid. Given the limited availability of a specific Safety Data Sheet (SDS) for the isotopically labeled compound, this guide extrapolates safety data from its unlabeled counterpart, Salicyluric acid, and its metabolic precursor, Salicylic acid. The isotopic ¹⁵N label is not expected to alter the chemical's hazardous properties.
Chemical Identification and Physical Properties
| Property | Value |
| Chemical Name | 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid |
| Synonyms | ¹⁵N-Salicyluric acid, ¹⁵N-2-Hydroxyhippuric acid |
| Molecular Formula | C₉H₉¹⁵NO₄ |
| Molecular Weight | 196.17 g/mol (unlabeled: 195.17 g/mol ) |
| Appearance | White crystalline powder (inferred from Salicylic acid) |
| Melting Point | 164–165 °C (for unlabeled Salicyluric acid)[1] |
| Solubility | Slightly soluble in water (inferred from Salicylic acid)[2] |
Hazard Identification and Classification
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, the hazards associated with the parent compound, Salicylic acid, are as follows. It is prudent to handle 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid with the same precautions.
GHS Classification (based on Salicylic Acid):
-
Acute Toxicity, Oral (Category 4) [2]
-
Serious Eye Damage (Category 1) [2]
-
Skin Irritation (Category 3) [2]
-
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) (Category 3)
-
Reproductive Toxicity (Category 2) [3]
Pictograms:
Signal Word: Danger[4]
Hazard Statements:
-
H316: Causes mild skin irritation.[2]
-
H335: May cause respiratory irritation.
-
H361: Suspected of damaging fertility or the unborn child.[3]
Precautionary Statements:
-
Prevention:
-
P201: Obtain special instructions before use.[3]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
-
P264: Wash skin thoroughly after handling.[7]
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][7]
-
-
Response:
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7]
-
P310: Immediately call a POISON CENTER or doctor/physician.[7]
-
-
Storage:
-
Disposal:
-
P501: Dispose of contents/container to an approved waste disposal plant.[7]
-
Toxicological Data (Salicylic Acid)
| Metric | Value | Species | Route |
| LD50 | 891 mg/kg | Rat | Oral[4][8] |
| LD50 | 480 mg/kg | Mouse | Oral[8] |
| LD50 | >2 g/kg | Rat | Dermal[3] |
| LC50 | >900 mg/m³ (1h) | Rat | Inhalation[8] |
First-Aid Measures
| Exposure | First-Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Immediately call an ophthalmologist. Remove contact lenses.[3] |
| Skin Contact | Wash off immediately with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Consult a physician if irritation develops and persists.[9] |
| Inhalation | Move person into fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Consult a physician.[4][6] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4][6] |
Handling and Storage
Handling:
-
Work under a fume hood.[10]
-
Avoid contact with skin, eyes, and clothing.[7]
-
Avoid formation of dust and aerosols.[4]
-
Use personal protective equipment as required, including gloves, safety goggles, and a lab coat.[7]
-
Wash hands thoroughly after handling.[4]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[2]
Storage:
-
Keep container tightly closed in a dry, cool, and well-ventilated place.[7]
-
Store away from incompatible materials and foodstuff containers.
-
Protect from light and moisture.[2]
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment, including respiratory protection. Avoid breathing dust. Ensure adequate ventilation. Evacuate personnel to safe areas.[4]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.
-
Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid generating dust. Clean the affected area with soap and water.[10]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]
-
Specific Hazards: May emit toxic fumes under fire conditions.[2]
-
Protective Equipment: Wear self-contained breathing apparatus and full protective gear.[4]
Experimental Protocols
Synthesis of Salicylic Acid (Precursor) from Methyl Salicylate
This protocol describes the synthesis of salicylic acid, the precursor to salicyluric acid, via the hydrolysis of methyl salicylate.
Materials:
-
Methyl salicylate
-
5 M Sodium hydroxide (NaOH) solution
-
3 M Sulfuric acid (H₂SO₄) solution
-
Boiling stones
-
Litmus paper
-
100-mL round-bottom flask
-
Reflux condenser
-
Heating mantle
-
250-mL beaker
-
Büchner funnel and vacuum flask
-
Filter paper
-
Ice-water bath
Procedure:
-
In a 100-mL round-bottom flask, combine 2 mL of methyl salicylate with 25 mL of 5 M NaOH solution.
-
Add a few boiling stones to the flask.
-
Attach a reflux condenser and ensure cooling water is flowing.
-
Heat the mixture to boiling using a heating mantle and maintain reflux for approximately 20 minutes.
-
After reflux, allow the mixture to cool and then transfer it to a 250-mL beaker.
-
Add 50 mL of deionized water to the beaker.
-
Slowly add 3 M H₂SO₄ while stirring until the solution is acidic to litmus paper (pH ~1). Solid salicylic acid will precipitate.[11]
-
Cool the mixture in an ice-water bath for about 15 minutes to maximize crystal formation.[11]
-
Collect the precipitated salicylic acid by vacuum filtration using a Büchner funnel.[11]
-
Wash the crystals with a small amount of ice-cold water.[11]
-
Dry the purified salicylic acid.
Quantification of Salicyluric Acid in Urine by Colorimetric Method
This protocol outlines a method for the determination of salicyluric acid, a major metabolite of aspirin, in urine samples.
Materials:
-
Urine sample
-
Hydrochloric acid (HCl)
-
Carbon tetrachloride
-
Ethylene dichloride
-
Ferric nitrate solution
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Acidify 1-2 mL of urine with HCl.
-
Perform successive extractions of salicylic acid and salicyluric acid using two 10-mL portions of carbon tetrachloride followed by two 10-mL portions of ethylene dichloride.
-
Shake the extracts of each solvent with 5 mL of ferric nitrate solution.
-
Centrifuge the aqueous phases.
-
Measure the absorbance of the aqueous phases at 530 nm using a spectrophotometer.[12]
-
The concentration of salicyluric acid is determined by comparing the absorbance to a standard curve.
Signaling Pathways and Biological Relevance
2-[(2-hydroxybenzoyl)(15N)amino]acetic acid is the ¹⁵N-labeled form of salicyluric acid. Salicyluric acid is the primary metabolite of salicylic acid, which is formed from the hydrolysis of acetylsalicylic acid (aspirin). The main metabolic pathway is the conjugation of salicylic acid with glycine.[1][13] This reaction is catalyzed by an acyl-CoA N-acyltransferase in the liver.[12]
The formation of salicyluric acid is a detoxification pathway that facilitates the excretion of salicylates from the body through the kidneys.[1] The use of ¹⁵N-labeled salicyluric acid can be valuable in metabolic studies, allowing researchers to trace the fate of the nitrogen atom in various biological processes using techniques like NMR spectroscopy and mass spectrometry.[14][15]
Caption: Metabolic pathway of aspirin to salicyluric acid.
Experimental Workflows
General Workflow for Synthesis and Purification
The synthesis of related compounds often follows a general workflow that can be adapted for 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid.
Caption: General workflow for synthesis and purification.
Workflow for Quantification in Biological Samples
The quantification of metabolites like salicyluric acid in biological matrices typically involves several key steps.
Caption: Workflow for quantification in biological samples.
References
- 1. studylib.net [studylib.net]
- 2. ebm-journal.org [ebm-journal.org]
- 3. researchgate.net [researchgate.net]
- 4. Determination of salicylic acid and its metabolites in urine by derivative synchronous spectrofluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. carlroth.com [carlroth.com]
- 6. sds.metasci.ca [sds.metasci.ca]
- 7. pharmacopoeia.com [pharmacopoeia.com]
- 8. scialert.net [scialert.net]
- 9. fishersci.com [fishersci.com]
- 10. phillysim.org [phillysim.org]
- 11. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 12. researchgate.net [researchgate.net]
- 13. Identification and determination of salicylic acid and salicyluric acid in urine of people not taking salicylate drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NMR-based metabolite studies with 15N amino acids - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of 2-[(2-hydroxybenzoyl)(15N)amino]acetic Acid in Biological Matrices using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the sensitive and selective quantification of 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid, a stable isotope-labeled (SIL) analog of salicyluric acid, in biological matrices such as plasma and urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is a critical component of quantitative bioanalysis, offering high accuracy and precision by correcting for matrix effects and variability in sample preparation.[1][2] This protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection, and is intended for use in pharmacokinetic studies, drug metabolism research, and clinical trial sample analysis.
Introduction
Salicyluric acid is a primary metabolite of salicylic acid (aspirin). Monitoring its levels is crucial for understanding the pharmacokinetics of salicylate drugs. The use of a stable isotope-labeled internal standard, such as 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid, is the gold standard for quantitative LC-MS/MS assays.[1][2] The SIL internal standard has nearly identical chemical and physical properties to the analyte, ensuring similar extraction recovery and ionization efficiency, thereby compensating for variations during sample processing and analysis.[2] This method is designed to be robust, reproducible, and suitable for high-throughput analysis in a drug development setting.
Experimental Protocol
Principle
This method employs a protein precipitation-based extraction of the analyte and its stable isotope-labeled internal standard from a biological matrix. The separation is achieved using reversed-phase liquid chromatography, followed by detection with a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is based on the peak area ratio of the analyte to the internal standard.
Materials and Reagents
-
2-[(2-hydroxybenzoyl)(15N)amino]acetic acid (Analyte)
-
Salicyluric acid (for use as a non-labeled standard for method development)
-
Salicyluric acid-d4 (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (or other relevant biological matrix)
Sample Preparation
-
Thaw plasma samples and internal standard working solutions on ice.
-
To 100 µL of plasma sample in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution (Salicyluric acid-d4).
-
Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm) is recommended.[3]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Flow Rate: 0.35 mL/min.[3]
-
Injection Volume: 5 µL.
-
Column Temperature: 30°C.[3]
-
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 5.0 | 95 |
| 7.0 | 95 |
| 7.1 | 5 |
| 10.0 | 5 |
Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.[3]
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid | 195.1 | 137.1 |
| Salicyluric acid-d4 (IS) | 198.1 | 141.1 |
-
Ion Source Parameters (Typical):
Data Presentation
The following tables summarize the expected quantitative performance of the method, based on typical results for similar assays.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | R² |
| 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid | 1 - 1000 | > 0.99 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1 | < 15 | < 15 | 85 - 115 |
| Low | 3 | < 15 | < 15 | 85 - 115 |
| Medium | 100 | < 15 | < 15 | 85 - 115 |
| High | 800 | < 15 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 3 | 85 - 115 | 85 - 115 |
| High | 800 | 85 - 115 | 85 - 115 |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the analytical protocol.
Caption: Experimental workflow for the LC-MS/MS analysis of 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid.
References
2-[(2-hydroxybenzoyl)(15N)amino]acetic acid for quantitative proteomics
Application Notes and Protocols for Quantitative Proteomics
Topic: 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid for Quantitative Proteomics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quantitative proteomics is a critical discipline in modern biological research and drug development, enabling the large-scale measurement of protein abundance. A key technique in this field is the use of stable isotope labeling, which allows for the accurate comparison of protein levels between different biological samples. While a variety of isotopic labeling strategies exist, this document focuses on the application of nitrogen-15 (¹⁵N) labeling.
We will first detail the well-established method of ¹⁵N metabolic labeling, a powerful approach for globally incorporating ¹⁵N into the proteome. Subsequently, we will explore the potential applications of a novel, specific labeling reagent, 2-[(2-hydroxybenzoyl)(¹⁵N)amino]acetic acid . Although not a standard commercially available reagent for this purpose, its structure suggests potential utility in chemical labeling strategies or as an internal standard, drawing parallels with existing methodologies.
Part 1: ¹⁵N Metabolic Labeling for Quantitative Proteomics
Metabolic labeling with stable isotopes is a highly accurate method for quantitative proteomics because the isotopic label is incorporated in vivo, minimizing quantitative errors that can be introduced during sample preparation.[1][2] ¹⁵N metabolic labeling involves growing cells or organisms on a medium where the sole nitrogen source is enriched with the heavy ¹⁵N isotope.[3] This results in a proteome where nearly all nitrogen atoms are ¹⁵N.
Applications of ¹⁵N Metabolic Labeling
-
Differential Protein Expression Studies: Compare protein abundance between different cell states (e.g., diseased vs. healthy, treated vs. untreated).[2]
-
Protein Turnover Analysis: By switching between ¹⁴N and ¹⁵N media, the rates of protein synthesis and degradation can be measured.
-
Quantitative Analysis of Post-Translational Modifications (PTMs): Determine changes in the stoichiometry of PTMs.
-
Creation of Internal Standards: A fully ¹⁵N-labeled proteome can be used as an internal standard to spike into unlabeled samples, enabling accurate and reproducible quantification.[3]
Experimental Workflow for ¹⁵N Metabolic Labeling
The general workflow for a quantitative proteomics experiment using ¹⁵N metabolic labeling is depicted below.
Caption: Workflow for quantitative proteomics using ¹⁵N metabolic labeling.
Detailed Experimental Protocol: ¹⁵N Metabolic Labeling of Cultured Cells
-
Cell Culture:
-
Culture two populations of cells. For the "light" sample, use standard cell culture medium containing natural abundance nitrogen (predominantly ¹⁴N).
-
For the "heavy" sample, use a specially formulated medium where all nitrogen sources (e.g., amino acids, ammonium salts) are replaced with their ¹⁵N-labeled counterparts.
-
Culture the cells for a sufficient number of passages in the ¹⁵N medium to ensure near-complete incorporation of the heavy isotope. The required duration depends on the cell doubling time.[4]
-
-
Sample Harvesting and Lysis:
-
Harvest the "light" and "heavy" cell populations separately.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of both the "light" and "heavy" lysates using a standard protein assay (e.g., BCA assay).
-
-
Sample Mixing and Protein Digestion:
-
Mix equal amounts of protein from the "light" and "heavy" samples.
-
Perform in-solution or in-gel digestion of the mixed protein sample. A common method is to reduce the proteins with DTT, alkylate with iodoacetamide, and then digest with trypsin overnight at 37°C.
-
-
Peptide Desalting:
-
Desalt the resulting peptide mixture using a C18 StageTip or a similar solid-phase extraction method to remove salts and other contaminants that can interfere with mass spectrometry analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptides will be separated by reverse-phase chromatography and then ionized and analyzed in the mass spectrometer.
-
The mass spectrometer will detect pairs of peptide peaks corresponding to the "light" (¹⁴N) and "heavy" (¹⁵N) forms. The mass difference between the pair will depend on the number of nitrogen atoms in the peptide.
-
-
Data Analysis:
-
Use specialized proteomics software to identify the peptides from the MS/MS spectra and to quantify the relative abundance of the "light" and "heavy" forms of each peptide by comparing their peak intensities.
-
The peptide ratios are then used to infer the relative abundance of the corresponding proteins in the original samples.
-
Quantitative Data Presentation
The results of a ¹⁵N metabolic labeling experiment are typically presented in a table that includes the identified proteins, their accession numbers, the calculated protein ratios (heavy/light), and statistical significance values (e.g., p-value).
| Protein Accession | Gene Name | Protein Description | H/L Ratio | p-value |
| P02768 | ALB | Serum albumin | 1.05 | 0.89 |
| P60709 | ACTB | Actin, cytoplasmic 1 | 2.54 | 0.001 |
| Q06830 | HSP90AA1 | Heat shock protein HSP 90-alpha | 0.98 | 0.92 |
| P10636 | G6PD | Glucose-6-phosphate 1-dehydrogenase | 0.45 | 0.005 |
Part 2: Potential Applications of 2-[(2-hydroxybenzoyl)(¹⁵N)amino]acetic acid
While not a standard reagent, the chemical structure of 2-[(2-hydroxybenzoyl)(¹⁵N)amino]acetic acid suggests two potential applications in quantitative proteomics: as a chemical labeling reagent or as an internal standard.
Application 1: Amine-Reactive Chemical Labeling Reagent
Many chemical labeling strategies in proteomics target primary amines on peptides (the N-terminus and the epsilon-amino group of lysine residues) due to their widespread presence.[5] Reagents for this purpose often contain an amine-reactive group, such as an N-hydroxysuccinimide (NHS) ester.[1][6]
The 2-[(2-hydroxybenzoyl)(¹⁵N)amino]acetic acid molecule could be chemically modified to create an amine-reactive reagent. For example, the carboxylic acid group could be activated to form an NHS ester. This would result in a novel ¹⁵N-containing labeling reagent.
References
- 1. Chemical isotope labeling for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Proteomics Using Isobaric Labeling: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 15N Labeled Standards in Metabolomics: Principles, Protocols, and Data Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the application of 15N labeled standards in metabolomics. Nitrogen-15 (¹⁵N) is a stable, non-radioactive isotope of nitrogen that serves as a powerful tool for tracing the metabolic fate of nitrogen-containing compounds in biological systems.[1] By replacing the naturally abundant ¹⁴N with ¹⁵N in molecules of interest, researchers can accurately track and quantify dynamic changes in metabolites, proteins, and nucleic acids using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][]
Core Applications of 15N Stable Isotope Labeling
The versatility of ¹⁵N labeling allows for its application across various fields of biological research, from fundamental cell biology to drug discovery and development.[1] Key applications include:
-
Metabolomics and Metabolic Flux Analysis (MFA): ¹⁵N labeling is instrumental in tracing the pathways of nitrogen-containing metabolites, enabling the quantification of metabolic reaction rates (fluxes).[1][3][4] This provides a dynamic view of cellular metabolism that is not achievable with traditional metabolomics, which only provides a static snapshot of metabolite concentrations.[4]
-
Quantitative Proteomics: ¹⁵N labeling is a robust method for the relative and absolute quantification of proteins.[1] This is often achieved by growing cells or organisms in a medium where the sole nitrogen source is enriched with ¹⁵N.[1]
-
Nucleic Acid Analysis: This technique allows for the study of DNA and RNA synthesis and can be used to identify active microorganisms in environmental samples.[1]
The use of stable isotope-labeled internal standards, such as those labeled with ¹⁵N, is crucial for compensating for matrix effects in complex biological samples, leading to more accurate and reliable quantification.[5]
Experimental Workflow for Metabolic Flux Analysis using 15N Labeling
A typical workflow for a metabolic flux analysis experiment using ¹⁵N labeled standards involves several key steps, from cell culture to data analysis.
Caption: Generalized workflow for a metabolic flux analysis experiment using stable isotopes.
Detailed Experimental Protocols
Protocol 1: 15N Dual Labeling for Metabolic Flux Analysis in Mammalian Cells
This protocol outlines the general steps for conducting a dual-labeling experiment to measure metabolic fluxes in cultured mammalian cells.[1]
Materials:
-
Mammalian cell line of interest
-
Standard complete cell culture medium
-
Cystine-free DMEM (or other relevant base medium)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Penicillin-Streptomycin solution
-
¹⁵N₂-L-Cystine
-
Sterile Phosphate-Buffered Saline (PBS)
-
Ice-cold 80% methanol
Procedure:
-
Cell Culture and Seeding:
-
Culture mammalian cells in standard complete medium until they reach 70-80% confluency.
-
Trypsinize, count, and seed the cells into new culture vessels (e.g., 1 x 10⁶ cells per 10 cm plate).
-
Allow cells to attach and grow for 24 hours.[3]
-
-
Preparation of ¹⁵N-Labeling Medium:
-
Prepare the labeling medium by supplementing cystine-free DMEM with 10% dFBS, 1% penicillin-streptomycin, and the desired concentration of ¹⁵N₂-L-Cystine (a typical starting concentration is 200 µM).[3]
-
Note on Solubility: L-cystine has low solubility in neutral pH media. Ensure it is fully dissolved.
-
-
Labeling Experiment:
-
After 24 hours of cell growth, aspirate the standard medium.
-
Wash the cells once with pre-warmed sterile PBS.
-
Add the pre-warmed ¹⁵N-labeling medium to the cells.
-
Incubate the cells for desired time points (e.g., 0, 6, 12, and 24 hours). The 0-hour time point serves as the unlabeled control.[3]
-
-
Metabolite Extraction:
-
At each time point, place the culture plates on ice and aspirate the labeling medium.
-
Quickly wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each plate to quench metabolism and extract metabolites.[3]
-
Scrape the cells and collect the cell suspension.
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.[1]
-
-
Sample Analysis:
-
Analyze the extracted metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the isotopic enrichment in downstream metabolites.
-
Protocol 2: 15N Metabolic Labeling in Arabidopsis
This protocol is adapted for metabolic labeling in the model plant Arabidopsis thaliana.
Materials:
-
Arabidopsis thaliana seeds
-
Growth medium (e.g., Murashige and Skoog) with ¹⁴N nitrogen source
-
Growth medium with ¹⁵N nitrogen source (e.g., replacing ¹⁴NH₄NO₃ with ¹⁵NH₄¹⁵NO₃)
-
Liquid culture supplies or sterile plates
Procedure:
-
Plant Growth and Labeling:
-
Germinate and grow Arabidopsis seedlings on a standard ¹⁴N-containing medium.
-
For labeling, transfer the plants to a medium where the standard nitrogen source has been completely replaced with a ¹⁵N-labeled source.
-
The labeling duration can vary, but typically ranges from several hours to several days depending on the turnover rate of the metabolites of interest. Labeling for 14 days can result in 93-99% enrichment.[6]
-
-
Harvesting and Metabolite Extraction:
-
Harvest plant tissue at specified time points and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder.
-
Extract metabolites using a suitable solvent, such as a methanol/chloroform/water mixture.
-
-
Sample Analysis:
-
Analyze the extracts by LC-MS or Gas Chromatography-Mass Spectrometry (GC-MS) to measure the incorporation of ¹⁵N into various metabolites.
-
Data Presentation and Analysis
The results of a metabolomics experiment using ¹⁵N labeled standards are typically presented as the fractional enrichment of the ¹⁵N isotope in different metabolites over time. This data can then be used to calculate metabolic fluxes.
Quantitative Data Summary
The following tables provide examples of how quantitative data from ¹⁵N labeling experiments can be structured.
Table 1: Isotopic Enrichment of Key Metabolites Over Time
| Metabolite | Time Point 0 hr (Fractional ¹⁵N Enrichment) | Time Point 6 hr (Fractional ¹⁵N Enrichment) | Time Point 12 hr (Fractional ¹⁵N Enrichment) | Time Point 24 hr (Fractional ¹⁵N Enrichment) |
| Glutamate | 0.0037 | 0.45 | 0.85 | 0.98 |
| Glutamine | 0.0037 | 0.52 | 0.90 | 0.99 |
| Aspartate | 0.0037 | 0.30 | 0.65 | 0.95 |
| Alanine | 0.0037 | 0.25 | 0.55 | 0.92 |
Table 2: Calculated Metabolic Fluxes (Relative to a Reference Flux)
| Reaction | Pathway | Relative Flux |
| Glutamate Dehydrogenase | Nitrogen Assimilation | 15 |
| Glutamine Synthetase | Nitrogen Assimilation | 20 |
| Aspartate Aminotransferase | Amino Acid Metabolism | 12 |
| Alanine Aminotransferase | Amino Acid Metabolism | 8 |
Note: The data in these tables are illustrative and will vary depending on the specific experimental conditions and biological system.
Visualization of Metabolic Pathways
Diagrams generated using Graphviz can illustrate the flow of the ¹⁵N label through metabolic pathways.
Caption: Tracing ¹⁵N from glutamine through central nitrogen metabolism.
Conclusion
The use of ¹⁵N labeled standards is a powerful and indispensable technique in modern metabolomics research. It provides a dynamic window into the intricate network of metabolic pathways, enabling the quantification of metabolic fluxes and a deeper understanding of cellular physiology in both health and disease.[1] From elucidating fundamental biological mechanisms to accelerating drug development, ¹⁵N labeling continues to be a cornerstone of biological and biomedical research.[1]
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 15N-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 2-Hydroxyhippuric Acid in Biological Matrices using 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid as an Internal Standard
References
- 1. 2-Hydroxyhippuric Acid | Rupa Health [rupahealth.com]
- 2. scbt.com [scbt.com]
- 3. o-Hydroxyhippuric acid analytical standard 487-54-7 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. Production, Purification, and Characterization of 15N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. symeres.com [symeres.com]
- 9. simsonpharma.com [simsonpharma.com]
Revolutionizing Quantitative Bioanalysis: A Guide to Analytical Method Development with 15N Internal Standards
In the landscape of drug development and clinical research, the demand for highly accurate and reliable quantitative bioanalytical methods is paramount. The use of stable isotope-labeled internal standards, particularly those incorporating the heavy isotope of nitrogen (¹⁵N), has emerged as a gold-standard approach, ensuring precision and robustness in mass spectrometry-based assays. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the effective implementation of ¹⁵N internal standards in analytical method development.
The core principle behind using a ¹⁵N internal standard lies in its chemical identity to the analyte of interest, with the only difference being its mass. This near-perfect analogy allows the internal standard to mimic the analyte throughout the entire analytical process—from sample preparation and extraction to chromatographic separation and ionization in the mass spectrometer. By correcting for variability at each of these stages, ¹⁵N internal standards significantly enhance the accuracy and precision of quantification.[1][2][3][4]
Key Advantages of ¹⁵N Internal Standards:
-
Reduced Matrix Effects: Co-elution of the ¹⁵N-labeled internal standard with the unlabeled analyte helps to compensate for ion suppression or enhancement caused by the sample matrix.[5]
-
Improved Precision and Accuracy: By accounting for variations in sample preparation, injection volume, and instrument response, ¹⁵N internal standards lead to more reproducible and accurate results.[1][2][3]
-
Enhanced Method Robustness: Methods employing ¹⁵N internal standards are less susceptible to minor variations in experimental conditions, making them more reliable for high-throughput analyses.
Experimental Workflow Overview
The development of a quantitative analytical method using ¹⁵N internal standards involves a systematic workflow, from the generation of the standard to the final data analysis and validation.
Caption: General workflow for analytical method development using ¹⁵N internal standards.
Application Note 1: Quantitative Proteomics
The use of ¹⁵N-labeled proteins as internal standards is a powerful technique for accurate protein quantification in complex biological samples.[1][6][7] This approach, often referred to as metabolic labeling, involves growing cells or organisms in a medium where the sole nitrogen source is enriched with ¹⁵N.[1][6] This results in the global incorporation of the heavy isotope into all nitrogen-containing molecules, including proteins.
Protocol 1: Metabolic Labeling and Sample Preparation for Quantitative Proteomics
This protocol outlines the general steps for metabolic labeling of cells in culture and subsequent sample preparation for LC-MS/MS analysis.
1. Metabolic Labeling:
-
Culture cells in a standard medium until they reach the desired confluence.
-
Replace the standard medium with a medium containing a ¹⁵N-labeled nitrogen source (e.g., ¹⁵NH₄Cl or ¹⁵N-labeled amino acids).
-
Continue to culture the cells for a sufficient duration to ensure near-complete incorporation of the ¹⁵N label. The labeling efficiency should be determined and is typically in the range of 95-99%.[7]
2. Cell Lysis and Protein Extraction:
-
Harvest the ¹⁵N-labeled and unlabeled (control) cells separately.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Quantify the protein concentration in both the labeled and unlabeled lysates using a standard protein assay (e.g., BCA assay).
3. Sample Mixing and Protein Digestion:
-
Mix the labeled and unlabeled protein lysates in a 1:1 ratio based on protein amount.
-
Reduce disulfide bonds using a reducing agent (e.g., DTT) and alkylate the resulting free thiols with an alkylating agent (e.g., iodoacetamide).[8][9]
-
Digest the protein mixture into peptides using a protease, most commonly trypsin, at a specific enzyme-to-substrate ratio.[8][10]
4. Peptide Cleanup:
-
Desalt the resulting peptide mixture using a solid-phase extraction (SPE) method to remove salts and other interfering substances.[8]
LC-MS/MS Analysis and Data Processing
The prepared peptide samples are then analyzed by LC-MS/MS. Targeted quantification methods such as Parallel Reaction Monitoring (PRM) or Selected Reaction Monitoring (SRM) are often employed for their high sensitivity and specificity.[9][11]
Caption: Data acquisition and processing workflow for quantitative proteomics.
Quantitative Data Summary
The following table summarizes typical performance data for a quantitative proteomics experiment using a ¹⁵N-labeled internal standard.
| Parameter | Typical Value | Reference |
| ¹⁵N Labeling Efficiency | > 95% | [7] |
| Linearity (R²) | > 0.99 | [12] |
| Precision (%CV) | < 15% | [13] |
| Accuracy (%Bias) | ± 15% | [13] |
Application Note 2: Bioanalytical Method Validation for Drug Quantification
The U.S. Food and Drug Administration (FDA) provides clear guidelines for the validation of bioanalytical methods to ensure the reliability of data submitted for new drug applications.[14][15][16] The use of stable isotope-labeled internal standards, such as ¹⁵N-labeled drug molecules, is a key component of a robust and compliant bioanalytical method.[14]
Protocol 2: Bioanalytical Method Validation Using a ¹⁵N-Labeled Internal Standard
This protocol outlines the key validation parameters that must be assessed according to FDA guidelines.
1. Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Prepare a stock solution of the analyte and the ¹⁵N-labeled internal standard.
-
Spike blank biological matrix (e.g., plasma, serum) with known concentrations of the analyte to create calibration standards and QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.[14]
-
Add a constant concentration of the ¹⁵N-labeled internal standard to all calibration standards, QCs, and study samples.[14]
2. Selectivity and Specificity:
-
Analyze blank matrix samples from at least six different sources to assess for interference at the retention times of the analyte and internal standard.
-
The response of any interfering peak in the blank matrix should be less than 20% of the LLOQ response for the analyte and less than 5% of the internal standard response.[14]
3. Accuracy and Precision:
-
Analyze at least five replicates of each QC level in at least three separate analytical runs.
-
The mean accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ).
-
The precision (%CV) should not exceed 15% (20% at the LLOQ).[13]
4. Matrix Effect:
-
Evaluate the effect of the biological matrix on the ionization of the analyte and internal standard by comparing the response of the analyte in post-extraction spiked samples to the response in a neat solution.
5. Stability:
-
Assess the stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.
Quantitative Data Summary for Bioanalytical Method Validation
The following table presents typical acceptance criteria for bioanalytical method validation as per FDA guidelines.
| Validation Parameter | Acceptance Criteria | Reference |
| Selectivity | Interference < 20% of LLOQ for analyte, < 5% for IS | [14] |
| Accuracy | ± 15% of nominal (± 20% at LLOQ) | [13] |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | [13] |
| Calibration Curve (R²) | ≥ 0.99 | [12] |
By adhering to these detailed protocols and validation guidelines, researchers and drug development professionals can develop and implement robust and reliable analytical methods using ¹⁵N internal standards, ensuring the generation of high-quality data for regulatory submissions and advancing scientific research.
References
- 1. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. scilit.com [scilit.com]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. Production, Purification, and Characterization of 15N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. A highly-reproducible automated proteomics sample preparation workflow for quantitative mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Automated proteomic sample preparation: The key component for high throughput and quantitative mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for Peptide and Protein Quantitation by Liquid Chromatography-Multiple Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application of Parallel Reaction Monitoring in 15N Labeled Samples for Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 14. benchchem.com [benchchem.com]
- 15. fda.gov [fda.gov]
- 16. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
Application Notes & Protocols for Small Molecule Quantification using 2-[(2-hydroxybenzoyl)(¹⁵N)amino]acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise quantification of small molecules is a critical aspect of metabolomics, drug discovery, and clinical diagnostics. Many small molecules, particularly polar metabolites, exhibit poor retention in reverse-phase liquid chromatography and ionize inefficiently during mass spectrometry, posing significant analytical challenges. Chemical derivatization is a powerful strategy to overcome these limitations. This document provides detailed application notes and protocols for the use of 2-[(2-hydroxybenzoyl)(¹⁵N)amino]acetic acid as a derivatizing agent for the sensitive and accurate quantification of small molecules containing primary and secondary amine, and alcohol functionalities by liquid chromatography-mass spectrometry (LC-MS).
The incorporation of a stable isotope (¹⁵N) into the derivatizing agent allows for the generation of stable isotope-labeled internal standards. This approach, a variant of the Absolute Quantification (AQUA) strategy, enables precise and accurate quantification by correcting for matrix effects and variations in sample processing and instrument response.[1][2][3] The underlying principle is analogous to the widely used benzoyl chloride derivatization, which has been successfully applied to quantify a broad range of metabolites in various biological and environmental matrices.[4][5][6][7][8]
Principle of the Method
The methodology is based on the Schotten-Baumann reaction, where the 2-[(2-hydroxybenzoyl)(¹⁵N)amino]acetic acid reacts with primary and secondary amines, as well as alcohol functional groups in small molecules, to form stable amide and ester derivatives, respectively.[5][6][8] This derivatization imparts several key advantages:
-
Improved Chromatographic Resolution: The addition of the benzoyl group increases the hydrophobicity of polar analytes, leading to better retention and separation on reversed-phase LC columns.
-
Enhanced Mass Spectrometric Detection: The derivatization tag can improve the ionization efficiency of the analytes, leading to lower limits of detection.
-
Absolute Quantification: The use of the ¹⁵N-labeled reagent to derivatize analytical standards creates stable isotope-labeled internal standards (SIL-IS). By spiking a known concentration of the SIL-IS mixture into the biological samples, the absolute concentration of the endogenous analytes can be determined with high accuracy.[6][7]
Applications
This method is broadly applicable for the targeted quantification of a wide range of small molecules, including:
-
Amino Acids: Crucial for understanding metabolic pathways and disease biomarkers.
-
Neurotransmitters: Including catecholamines and indoleamines for neuroscience research.[7]
-
Fatty Acids: Important in lipidomics and metabolic disease studies.[9]
-
Polar Metabolites: Often challenging to quantify, such as those found in seawater and other complex matrices.[4][5][6]
Experimental Protocols
Materials and Reagents
-
2-[(2-hydroxybenzoyl)(¹⁵N)amino]acetic acid
-
Analytical standards of the small molecules of interest
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)
-
Reagents: Sodium bicarbonate or borate buffer, Formic acid
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Standard laboratory glassware and equipment (vortex mixer, centrifuge, etc.)
-
LC-MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
Protocol 1: Derivatization of Small Molecules in Aqueous Samples
This protocol is adapted from established methods using benzoyl chloride and is suitable for samples such as cell culture media, urine, and environmental water samples.[4][6]
-
Sample Preparation:
-
Thaw frozen samples to room temperature.
-
Centrifuge samples to pellet any particulates.
-
Transfer a defined volume (e.g., 1 mL) of the supernatant to a clean reaction vial.
-
-
Derivatization Reaction:
-
Add an appropriate volume of buffer (e.g., 1 M sodium bicarbonate) to adjust the sample pH to the optimal range for the Schotten-Baumann reaction (typically pH 9-11).
-
Prepare a fresh solution of 2-[(2-hydroxybenzoyl)(¹⁵N)amino]acetic acid in a suitable organic solvent (e.g., acetonitrile).
-
Add the derivatizing agent solution to the sample. The molar excess of the reagent will need to be optimized for the specific application.
-
Vortex the mixture vigorously for a set time (e.g., 1-5 minutes) at room temperature to ensure complete reaction.
-
-
Extraction of Derivatized Analytes:
-
Acidify the reaction mixture with formic acid to quench the reaction and neutralize the excess base.
-
Perform a liquid-liquid extraction with a water-immiscible organic solvent (e.g., ethyl acetate) or utilize solid-phase extraction (SPE) with a C18 cartridge to extract the derivatized, now more hydrophobic, analytes.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
-
Reconstitution and Analysis:
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile in water).
-
Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS system.
-
Protocol 2: Preparation of Stable Isotope-Labeled Internal Standards (SIL-IS)
-
Prepare a stock solution of a mixture of the analytical standards of interest at a known concentration.
-
Derivatize this standard mixture using 2-[(2-hydroxybenzoyl)(¹⁵N)amino]acetic acid following the same procedure as described in Protocol 1.
-
The resulting derivatized standards will serve as the SIL-IS.
-
Quantify the concentration of the SIL-IS stock solution accurately.
-
Spike a known volume of the SIL-IS mixture into each unknown biological sample before the derivatization step.
Data Presentation
The following tables summarize the type of quantitative data that can be obtained using this derivatization strategy, based on reported data for benzoyl chloride derivatization.
Table 1: Example Limits of Detection (LOD) for Derivatized Small Molecules
| Analyte Class | Example Compound | Reported LOD Range | Reference |
| Amino Acids | Glycine | pM to nM | [5][6] |
| Neurotransmitters | Dopamine | < 10 nM | [7] |
| Polar Metabolites | DHPS | pM to nM | [4] |
Table 2: Example Concentration Ranges of Quantified Metabolites in Seawater using Benzoyl Chloride Derivatization
| Metabolite | Concentration Range | Median Concentration | Reference |
| Various Metabolites | 5 pM to 52 nM | 390 pM | [4] |
| DHPS | 600 pM to 52 nM | 2 nM | [4] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of small molecules using 2-[(2-hydroxybenzoyl)(¹⁵N)amino]acetic acid derivatization.
Caption: General workflow for small molecule quantification.
Logical Relationship of Derivatization Benefits
This diagram outlines the logical benefits of using 2-[(2-hydroxybenzoyl)(¹⁵N)amino]acetic acid for small molecule analysis.
Caption: Benefits of the derivatization strategy.
Conclusion
The use of 2-[(2-hydroxybenzoyl)(¹⁵N)amino]acetic acid for the derivatization of small molecules presents a robust and sensitive method for their absolute quantification. By leveraging the principles of chemical derivatization to enhance analytical performance and incorporating a stable isotope label for accurate quantification, this methodology provides a powerful tool for researchers, scientists, and drug development professionals in the field of metabolomics and beyond. The provided protocols, based on well-established benzoyl chloride derivatization techniques, offer a solid foundation for the development and implementation of specific assays tailored to a wide variety of small molecules and sample matrices.
References
- 1. researchgate.net [researchgate.net]
- 2. Absolute quantification of protein and post-translational modification abundance with stable isotope-labeled synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Absolute quantification of proteins and phosphoproteins from cell lysates by tandem MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzoyl Chloride Derivatization Advances the Quantification of Dissolved Polar Metabolites on Coral Reefs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid for Pharmacokinetic Analysis
Introduction
2-[(2-hydroxybenzoyl)(15N)amino]acetic acid is a stable isotope-labeled (SIL) analog of salicylglycine (also known as salicyluric acid), a primary metabolite of salicylic acid. The incorporation of the heavy isotope ¹⁵N allows for its differentiation from the endogenous, unlabeled counterpart by mass spectrometry. This property makes it an invaluable tool in pharmacokinetic (PK) studies, enabling precise quantification of the absorption, distribution, metabolism, and excretion (ADME) of salicylates without the safety concerns associated with radiolabeled compounds.[1][2][3] The use of SIL compounds in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone of modern drug development, providing high sensitivity and selectivity for bioanalysis.[2][3]
Principle of Application
In a typical pharmacokinetic study, a known amount of 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid is administered to a subject. Biological samples, such as plasma, urine, or feces, are collected at various time points. The concentration of the ¹⁵N-labeled compound in these matrices is then determined using a validated LC-MS/MS method. By tracking the concentration of the labeled compound over time, key pharmacokinetic parameters can be determined, including:
-
Absorption: The rate and extent to which the compound enters the systemic circulation.
-
Distribution: The reversible transfer of the compound from the systemic circulation to various tissues of the body.
-
Metabolism: The biotransformation of the parent compound into metabolites.
-
Excretion: The elimination of the compound and its metabolites from the body.
The use of a stable isotope-labeled internal standard (IS), which is structurally similar to the analyte, is crucial for accurate quantification in mass spectrometry by correcting for variability in sample preparation and instrument response.[2]
Advantages of using 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid
-
Safety: As a non-radioactive isotope, it can be safely used in human studies, including those involving vulnerable populations.
-
Accuracy and Precision: The isotope dilution method, where a known amount of the labeled compound is used as an internal standard for the unlabeled analyte (or vice versa), provides highly accurate and precise quantification.
-
Reduced Matrix Effects: Co-elution of the labeled and unlabeled compounds in chromatography minimizes the impact of matrix effects on quantification.[2]
-
Absolute Bioavailability Studies: Co-administration of an oral dose of the unlabeled drug and an intravenous (IV) dose of the SIL-labeled drug allows for the determination of absolute bioavailability in a single study.
Experimental Protocols
1. Synthesis of 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid
This protocol describes a potential synthetic route based on standard peptide coupling chemistry.
-
Materials:
-
Salicylic acid
-
[¹⁵N]Glycine
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM)
-
Sodium bicarbonate solution
-
Hydrochloric acid solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
Activation of Salicylic Acid: Dissolve salicylic acid and NHS in anhydrous DCM. Cool the solution in an ice bath and add DCC. Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Coupling Reaction: In a separate flask, dissolve [¹⁵N]Glycine in a sodium bicarbonate solution. Add the filtered solution of activated salicylic acid dropwise to the [¹⁵N]Glycine solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Work-up and Purification: Acidify the reaction mixture with hydrochloric acid to pH 2-3. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 2-[(2-hydroxybenzoyl)(¹⁵N)amino]acetic acid.
-
Confirm the structure and isotopic enrichment using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
-
2. Bioanalytical Method Validation Protocol
This protocol is based on the FDA and ICH M10 guidelines for bioanalytical method validation.[4][5][6][7][8]
-
Selectivity and Specificity:
-
Analyze blank matrix samples (e.g., plasma) from at least six different sources to assess for interferences at the retention time of the analyte and internal standard.
-
Analyze blank matrix samples spiked with the analyte at the lower limit of quantification (LLOQ) and with the internal standard.
-
-
Calibration Curve:
-
Prepare a series of calibration standards by spiking blank matrix with known concentrations of the analyte. A typical range might be 1-1000 ng/mL.
-
Analyze the calibration standards and plot the peak area ratio (analyte/internal standard) versus the nominal concentration.
-
Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.99.
-
-
Accuracy and Precision:
-
Prepare quality control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.
-
Analyze five replicates of each QC level in at least three separate analytical runs.
-
The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ). The precision (coefficient of variation, %CV) should not exceed 15% (20% at the LLOQ).
-
-
Recovery:
-
Compare the peak area of the analyte from extracted QC samples to the peak area of the analyte from unextracted samples (analyte spiked into the post-extraction solvent) at three concentration levels (low, medium, and high).
-
Recovery (%) = (Peak area of extracted sample / Peak area of unextracted sample) x 100.
-
-
Matrix Effect:
-
Compare the peak area of the analyte in post-extraction spiked blank matrix from different sources to the peak area of the analyte in a neat solution.
-
Matrix Factor = (Peak area in the presence of matrix / Peak area in neat solution).
-
-
Stability:
-
Evaluate the stability of the analyte in the biological matrix under various conditions:
-
Freeze-Thaw Stability: After three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: At room temperature for a specified period.
-
Long-Term Stability: At the intended storage temperature (e.g., -80°C) for an extended period.
-
Post-Preparative Stability: In the autosampler.
-
-
3. Sample Preparation Protocol (Plasma)
This protocol describes a protein precipitation method, a common and straightforward technique for sample clean-up.[9][10][11][12][13]
-
Materials:
-
Plasma samples
-
Internal standard (a stable isotope-labeled analog of a related compound)
-
Acetonitrile (ACN) containing 0.1% formic acid
-
Centrifuge
-
Vortex mixer
-
-
Procedure:
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution.
-
Vortex briefly.
-
Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
-
4. LC-MS/MS Analysis Protocol
This protocol outlines typical LC-MS/MS conditions for the analysis of 2-[(2-hydroxybenzoyl)(¹⁵N)amino]acetic acid.
-
Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve good separation from matrix components. For example: 0-0.5 min, 5% B; 0.5-3.0 min, 5-95% B; 3.0-4.0 min, 95% B; 4.0-4.1 min, 95-5% B; 4.1-5.0 min, 5% B.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (to be optimized).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
2-[(2-hydroxybenzoyl)(¹⁵N)amino]acetic acid: The precursor ion will be the molecular ion [M-H]⁻ or [M+H]⁺. The product ion will be a characteristic fragment. For example, for [M-H]⁻ at m/z 196, a potential fragment could be the loss of CO₂ (m/z 152). These transitions must be determined experimentally.
-
Internal Standard: Similarly, determine the precursor and product ions for the internal standard.
-
-
Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, desolvation gas flow, and collision energy to achieve maximum signal intensity.
-
Data Presentation
Table 1: Example Calibration Curve Data
| Nominal Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Mean ± SD, n=3) | % Accuracy | %CV |
| 1 | 0.012 ± 0.001 | 102.5 | 8.3 |
| 5 | 0.058 ± 0.004 | 98.6 | 6.9 |
| 20 | 0.235 ± 0.015 | 101.2 | 6.4 |
| 50 | 0.591 ± 0.031 | 100.8 | 5.2 |
| 100 | 1.189 ± 0.052 | 99.1 | 4.4 |
| 250 | 2.985 ± 0.112 | 100.3 | 3.8 |
| 500 | 5.991 ± 0.201 | 99.8 | 3.4 |
| 1000 | 12.052 ± 0.398 | 100.4 | 3.3 |
Table 2: Example Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) ± SD (n=15) | % Accuracy | %CV |
| LLOQ | 1 | 1.04 ± 0.12 | 104.0 | 11.5 |
| Low | 3 | 2.95 ± 0.25 | 98.3 | 8.5 |
| Medium | 80 | 82.1 ± 5.5 | 102.6 | 6.7 |
| High | 800 | 790.4 ± 38.2 | 98.8 | 4.8 |
Table 3: Example Stability Data
| Stability Test | QC Level | Mean Measured Conc. (ng/mL) ± SD (n=3) | % of Nominal |
| Freeze-Thaw (3 cycles) | Low | 2.91 ± 0.28 | 97.0 |
| High | 785.6 ± 45.1 | 98.2 | |
| Bench-Top (4 hours) | Low | 3.05 ± 0.22 | 101.7 |
| High | 809.2 ± 50.3 | 101.2 | |
| Long-Term (30 days at -80°C) | Low | 2.88 ± 0.31 | 96.0 |
| High | 779.8 ± 41.7 | 97.5 |
Visualizations
References
- 1. moravek.com [moravek.com]
- 2. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. labs.iqvia.com [labs.iqvia.com]
- 5. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 6. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 7. fda.gov [fda.gov]
- 8. hhs.gov [hhs.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. organomation.com [organomation.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Stable Isotope Labeling Studies
For Researchers, Scientists, and Drug Development Professionals
I. Introduction to Stable Isotope Labeling
Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules in biological systems. By replacing atoms in a molecule with their heavier, non-radioactive isotopes (e.g., replacing ¹²C with ¹³C), researchers can track the molecule's journey through various metabolic and signaling pathways.[1] This method offers high sensitivity and precision, making it an invaluable tool in drug discovery and development for understanding drug metabolism, identifying drug targets, and elucidating disease mechanisms.[2][3]
Stable isotope-labeled compounds are chemically identical to their unlabeled counterparts, ensuring they behave the same way in biological processes.[1] The mass difference introduced by the isotopes allows for their detection and quantification using mass spectrometry (MS).[2] This enables the precise measurement of changes in protein abundance, post-translational modifications, and metabolic fluxes in response to drug treatment or other perturbations.
II. Key Applications in Research and Drug Development
Stable isotope labeling has a wide range of applications, including:
-
Pharmacokinetics and Drug Metabolism (ADME): Tracing the absorption, distribution, metabolism, and excretion of drug candidates.[2][3]
-
Target Identification and Validation: Identifying the protein targets of a drug by observing changes in the proteome upon treatment.
-
Biomarker Discovery: Identifying proteins or metabolites whose levels change in response to disease or drug treatment.
-
Metabolic Flux Analysis: Quantifying the rates of metabolic pathways to understand how cells rewire their metabolism in disease states like cancer.
-
Signal Transduction Pathway Analysis: Studying how drug candidates affect signaling pathways by monitoring changes in protein phosphorylation and abundance.[4]
III. Experimental Design and Methodologies
A. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a widely used metabolic labeling technique for quantitative proteomics.[5][6] It involves growing two populations of cells in media that are identical except for the inclusion of either "light" (normal) or "heavy" (isotope-labeled) essential amino acids, typically arginine and lysine.[3][5]
Experimental Workflow for SILAC:
Protocol: SILAC Labeling and Sample Preparation
-
Cell Culture and Labeling:
-
Culture two populations of the same cell line.
-
For the "light" population, use standard cell culture medium.
-
For the "heavy" population, use medium where the standard arginine and lysine have been replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆-Arginine and ¹³C₆,¹⁵N₂-Lysine).[7]
-
Grow the cells for at least five to six cell divisions to ensure complete incorporation of the labeled amino acids.[8]
-
Verify labeling efficiency (>95%) by analyzing a small aliquot of the "heavy" cell lysate by mass spectrometry.
-
-
Experimental Treatment:
-
Once fully labeled, treat one cell population with the experimental condition (e.g., drug treatment), while the other serves as a control.
-
-
Sample Harvesting and Mixing:
-
Harvest both "light" and "heavy" cell populations.
-
Accurately count the cells and mix the two populations in a 1:1 ratio based on cell number.
-
-
Protein Extraction and Digestion:
-
Lyse the combined cell mixture using a suitable lysis buffer (e.g., RIPA buffer).
-
Extract the proteins and quantify the total protein concentration.
-
Reduce disulfide bonds using DTT and alkylate cysteine residues with iodoacetamide.
-
Digest the proteins into peptides using a protease such as trypsin.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Peptides from the "light" and "heavy" samples will appear as pairs of peaks with a specific mass difference.
-
The ratio of the peak intensities directly reflects the relative abundance of the corresponding protein in the two samples.[3]
-
Utilize software such as MaxQuant or Proteome Discoverer for data analysis.[9][10]
-
Quantitative Data Presentation: SILAC Analysis of a Kinase Inhibitor
The following table shows example data from a SILAC experiment investigating the effect of a kinase inhibitor on a cancer cell line.
| Protein ID | Gene Name | H/L Ratio | Log2(H/L) | Regulation |
| P00533 | EGFR | 0.45 | -1.15 | Down-regulated |
| P27361 | GRB2 | 0.98 | -0.03 | No change |
| P06213 | SRC | 0.52 | -0.94 | Down-regulated |
| Q9Y243 | SHC1 | 1.05 | 0.07 | No change |
| P62993 | GRB7 | 0.61 | -0.71 | Down-regulated |
H/L Ratio: Ratio of the abundance of the protein in the heavy (drug-treated) sample to the light (control) sample.
B. ¹³C-Metabolic Flux Analysis (¹³C-MFA)
¹³C-MFA is a technique used to quantify the rates (fluxes) of metabolic pathways by tracing the incorporation of ¹³C from a labeled substrate (e.g., ¹³C-glucose) into intracellular metabolites.[11][12]
Experimental Workflow for ¹³C-MFA:
Protocol: ¹³C-Metabolic Flux Analysis
-
Cell Culture and Labeling:
-
Culture cells in a medium containing a ¹³C-labeled substrate, such as [1,2-¹³C₂]glucose or [U-¹³C₆]glucose.[13] The choice of tracer depends on the pathways of interest.[2][13]
-
Allow the cells to reach a metabolic and isotopic steady state. This can be verified by analyzing metabolite labeling at different time points.[2]
-
-
Metabolite Quenching and Extraction:
-
Mass Spectrometry Analysis:
-
Data Analysis and Flux Calculation:
-
Correct the raw MS data for the natural abundance of ¹³C.
-
Use computational software (e.g., INCA, Metran) to fit the experimental labeling data to a metabolic network model and estimate the intracellular fluxes.[2]
-
Quantitative Data Presentation: ¹³C-MFA of Glycolysis in Cancer Cells
The following table presents example data on the fractional contribution of ¹³C-glucose to glycolytic intermediates in a cancer cell line.
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 |
| Glucose-6-phosphate | 0.05 | 0.01 | 0.02 | 0.03 | 0.04 | 0.05 | 0.80 |
| Fructose-6-phosphate | 0.06 | 0.01 | 0.02 | 0.03 | 0.04 | 0.05 | 0.79 |
| Dihydroxyacetone phosphate | 0.25 | 0.02 | 0.05 | 0.68 | - | - | - |
| 3-Phosphoglycerate | 0.28 | 0.03 | 0.06 | 0.63 | - | - | - |
| Lactate | 0.30 | 0.03 | 0.05 | 0.62 | - | - | - |
M+n represents the fraction of the metabolite pool containing 'n' ¹³C atoms.
IV. Visualization of Signaling and Metabolic Pathways
Stable isotope labeling is instrumental in dissecting complex cellular pathways. Here are examples of how key pathways can be visualized and studied.
A. Glycolysis Pathway
¹³C-MFA can be used to trace the flow of carbon from glucose through the glycolytic pathway.
B. mTOR Signaling Pathway
SILAC can be employed to study how drugs affect the mTOR signaling pathway, which is a central regulator of cell growth and protein synthesis.[17][18]
C. ERK/MAPK Signaling Pathway
SILAC-based phosphoproteomics can identify changes in protein phosphorylation within the ERK/MAPK pathway upon drug treatment, providing insights into the drug's mechanism of action.[4][19]
References
- 1. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
- 2. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mTOR pathway in the control of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SILAC phosphoproteomics reveals unique signaling circuits in CAR-T cells and the inhibition of B cell-activating phosphorylation in target cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracellular Metabolite Extraction, Peak Detection with El-MAVEN and Quantification Using Python [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. shimadzu.com [shimadzu.com]
- 8. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 9. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SILAC Quantitation | Thermo Fisher Scientific - KR [thermofisher.com]
- 11. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 12. d-nb.info [d-nb.info]
- 13. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The role of mTOR signaling in the regulation of protein synthesis and muscle mass during immobilization in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Determining the ERK-regulated phosphoproteome driving KRAS-mutant cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid in Environmental Analysis
Abstract
This document provides detailed application notes and protocols for the proposed use of 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid as a stable isotope-labeled (SIL) internal standard and tracer in environmental analysis. While direct literature on the environmental applications of this specific compound is limited, its structural similarity to salicyluric acid—a key metabolite of the widely used pharmaceutical and environmental contaminant, salicylic acid—makes it an ideal candidate for these purposes. These protocols are based on established analytical principles for isotope dilution mass spectrometry and environmental fate studies.
Introduction
Salicylic acid and its derivatives are prevalent in the environment due to their extensive use in pharmaceuticals, personal care products, and as precursors in various industrial syntheses. Monitoring their presence and understanding their environmental fate and transport are critical for assessing ecological risk. The use of stable isotope-labeled internal standards is the gold standard for accurate quantification of analytes in complex environmental matrices, as it corrects for matrix effects and variations in sample preparation and instrument response.
This application note details the use of 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid for two primary applications:
-
As an internal standard for the quantification of salicylic acid and its primary metabolite, salicyluric acid, in water samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
As a tracer to investigate the biodegradation pathways and kinetics of salicyluric acid in soil matrices.
Experimental Protocols
Synthesis of 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid
The synthesis of the title compound can be adapted from standard methods for peptide synthesis, utilizing ¹⁵N-labeled glycine.
Materials:
-
¹⁵N-Glycine[1]
-
Salicylic acid
-
Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Sodium bicarbonate solution (5%)
-
Hydrochloric acid (1M)
-
Anhydrous sodium sulfate
Protocol:
-
Activation of Salicylic Acid: In a round-bottom flask, dissolve salicylic acid (1.1 eq) and N-Hydroxysuccinimide (1.1 eq) in anhydrous DMF. Cool the solution to 0°C in an ice bath. Add Dicyclohexylcarbodiimide (1.1 eq) and stir the mixture at 0°C for 1 hour, then at room temperature for 4 hours.
-
Coupling Reaction: In a separate flask, dissolve ¹⁵N-Glycine (1.0 eq) in a 5% sodium bicarbonate solution. Add the activated salicylic acid solution dropwise to the ¹⁵N-Glycine solution while maintaining the pH at 8-9 with additional sodium bicarbonate solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, acidify the mixture to pH 2 with 1M HCl. Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid.
Application 1: Internal Standard for Water Analysis
Objective: To quantify salicylic acid and salicyluric acid in surface water samples.
Methodology: Solid Phase Extraction (SPE) followed by LC-MS/MS.
Protocol:
-
Sample Preparation:
-
Collect 100 mL of water sample.
-
Spike the sample with a known concentration of 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid solution (e.g., 100 ng/L).
-
Acidify the sample to pH 3 with formic acid.
-
-
Solid Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., Oasis HLB) with 5 mL of methanol followed by 5 mL of deionized water (pH 3).
-
Load the prepared water sample onto the cartridge at a flow rate of 5 mL/min.
-
Wash the cartridge with 5 mL of 5% methanol in water.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the analytes with 5 mL of methanol.
-
-
Sample Analysis:
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the residue in 500 µL of the initial mobile phase.
-
Inject 10 µL into the LC-MS/MS system.
-
Application 2: Tracer for Soil Biodegradation Study
Objective: To determine the degradation rate and identify transformation products of salicyluric acid in soil.
Protocol:
-
Soil Microcosm Setup:
-
Prepare soil microcosms by placing 100 g of sieved, fresh soil into 250 mL glass jars.
-
Adjust the soil moisture to 60% of its water-holding capacity.
-
Spike the soil with a solution of 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid to achieve a final concentration of 1 mg/kg.
-
Incubate the microcosms in the dark at a constant temperature (e.g., 25°C).
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28 days), collect triplicate soil samples (5 g) from the microcosms.
-
-
Extraction:
-
To each soil sample, add 10 mL of an extraction solvent (e.g., acetonitrile/water, 80:20 v/v).
-
Shake vigorously for 30 minutes.
-
Centrifuge the samples and collect the supernatant.
-
Repeat the extraction process twice.
-
-
Analysis:
-
Combine the supernatants, evaporate to a smaller volume, and analyze using LC-MS/MS to identify the parent compound and potential ¹⁵N-labeled transformation products.
-
Data Presentation
LC-MS/MS Parameters
Hypothetical parameters for the analysis on a triple quadrupole mass spectrometer.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Polarity |
| Salicylic Acid | 137.0 | 93.0 | 15 | Negative |
| Salicyluric Acid | 194.1 | 120.1 | 18 | Negative |
| 2-[(2-hydroxybenzoyl)(¹⁵N)amino]acetic acid | 195.1 | 120.1 | 18 | Negative |
Method Validation Data (Hypothetical)
| Parameter | Salicylic Acid | Salicyluric Acid |
| Linearity (r²) | >0.998 | >0.997 |
| Limit of Detection (LOD) | 1.5 ng/L | 2.0 ng/L |
| Limit of Quantification (LOQ) | 5.0 ng/L | 7.5 ng/L |
| Recovery (%) | 95 ± 5% | 92 ± 7% |
| Precision (RSD%) | < 8% | < 10% |
Soil Degradation Study Results (Hypothetical)
| Time (days) | Concentration of 2-[(2-hydroxybenzoyl)(¹⁵N)amino]acetic acid (mg/kg) |
| 0 | 1.00 |
| 1 | 0.85 |
| 3 | 0.62 |
| 7 | 0.35 |
| 14 | 0.12 |
| 28 | <0.01 |
Visualizations
Experimental Workflow for Water Analysis
References
Troubleshooting & Optimization
troubleshooting isotope dilution analysis experiments
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and answer frequently asked questions regarding isotope dilution analysis (IDA).
Troubleshooting Guide
This section addresses specific issues that may arise during your isotope dilution analysis experiments, offering step-by-step solutions to guide you through the troubleshooting process.
Issue 1: Poor Precision and Inconsistent Replicates
Question: My replicate measurements show a high relative standard deviation (%RSD), and the results are not reproducible between analytical runs. What are the possible causes and solutions?
Answer: Poor precision in isotope dilution analysis can stem from several factors throughout the experimental workflow. Here is a breakdown of potential causes and how to address them:
| Potential Cause | Recommended Solution |
| Incomplete Isotopic Equilibration | Ensure the isotopic spike is in the same chemical form as the native analyte and allow for sufficient mixing and equilibration time before any sample processing steps.[1][2] |
| Inhomogeneous Spike Solution | Vigorously mix the spike solution before each use, especially after thawing, to ensure homogeneity.[3] |
| Inconsistent Spiking | Use a calibrated pipette and maintain a consistent technique to add the exact same amount of the internal standard to every sample, calibrator, and quality control (QC) sample.[2] |
| Instrument Instability | Check the mass spectrometer for sensitivity drifts and perform necessary tuning and calibration. For electrospray ionization (ESI) sources, ensure a stable spray.[3] |
A logical approach to troubleshooting poor precision is outlined in the following diagram:
References
Technical Support Center: 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid
Welcome to the technical support center for 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows and troubleshooting potential issues.
Frequently Asked Questions (FAQs)
Q1: What is 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid and what are its primary applications?
A1: 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid is the 15N-labeled form of Salicyluric acid. Salicyluric acid is the primary metabolite of salicylic acid (a key metabolite of aspirin), formed in the liver through the conjugation of salicylic acid with glycine.[1][2][3] The 15N-label allows it to be used as a tracer in various research applications, including:
-
Metabolic Studies: To investigate the pharmacokinetics and metabolism of salicylates in vivo and in vitro. The 15N label enables precise tracking and quantification of the molecule and its downstream metabolites.
-
Drug-Drug Interaction Studies: To understand how co-administered drugs affect the metabolism and clearance of salicylates.
-
NMR-Based Mechanistic Studies: To probe the binding interactions of Salicyluric acid with proteins or other biological macromolecules.
-
Renal Excretion Studies: To study the mechanisms of drug clearance by the kidneys, as Salicyluric acid is primarily excreted via this route.[1][4]
Q2: What are the key advantages of using the 15N-labeled form of this compound?
A2: The primary advantage of the 15N label is for isotopic tracing and detection. In mass spectrometry, the mass shift allows for clear differentiation from the unlabeled (14N) compound. In Nuclear Magnetic Resonance (NMR) spectroscopy, the 15N nucleus is NMR-active (spin ½), enabling a range of specialized experiments, such as 1H-15N Heteronuclear Single Quantum Coherence (HSQC), to study the molecule and its interactions with high sensitivity and resolution.
Q3: How should I store 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid?
A3: As a stable, lyophilized powder, it should be stored at -20°C, protected from light and moisture. Once in solution, it is recommended to use it as soon as possible or store it at -80°C for short periods. Avoid repeated freeze-thaw cycles to prevent degradation.
Troubleshooting Guides
Low Signal Intensity in 1H-15N HSQC NMR Experiments
| Potential Cause | Recommended Solution |
| Low Sample Concentration | Increase the concentration of the 15N-labeled compound. A typical starting concentration for small molecules is 1-5 mM. |
| Suboptimal NMR Parameters | Optimize the recycle delay (d1) based on the T1 relaxation time of the amide proton. Ensure the 15N spectral width is appropriate for the expected chemical shift of the amide nitrogen. |
| Incorrect pH of the Sample | The amide proton exchange rate is pH-dependent. Adjust the pH of your buffer to slow down the exchange with the solvent. A pH range of 6.0-7.0 is often a good starting point. |
| Presence of Paramagnetic Impurities | Treat your sample with a chelating agent like Chelex to remove any trace metal ions that can cause signal broadening. |
Inaccurate Quantification in Mass Spectrometry-Based Metabolic Studies
| Potential Cause | Recommended Solution |
| Poor Ionization Efficiency | Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, capillary temperature) for your specific compound and mobile phase. |
| Matrix Effects | Prepare your calibration standards in the same biological matrix as your samples (e.g., plasma, urine) to compensate for ion suppression or enhancement. |
| Incomplete Chromatographic Separation | Optimize your HPLC/UPLC method to ensure baseline separation of your analyte from isobaric interferences.[5][6][7] |
| Isotope Exchange | While generally stable, ensure your sample preparation and storage conditions do not promote the exchange of the 15N label. |
Experimental Protocols
Protocol 1: General Procedure for 1H-15N HSQC NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 1-5 mg of 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid in 500 µL of a suitable deuterated buffer (e.g., 50 mM sodium phosphate, pH 6.5, 150 mM NaCl) containing 10% D₂O.
-
Filter the sample through a 0.22 µm syringe filter into a clean NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a 1D proton spectrum to ensure sample integrity and proper shimming.
-
Set up a standard 2D 1H-15N HSQC experiment.
-
Set the 1H spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Set the 15N spectral width to cover the expected range for the amide nitrogen (e.g., 100-140 ppm).
-
Optimize the number of scans and recycle delay to achieve an adequate signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the 2D data using appropriate software (e.g., TopSpin, NMRPipe).
-
Apply appropriate window functions and perform Fourier transformation.
-
Reference the spectrum using an internal standard.
-
Analyze the resulting cross-peak, which represents the correlation between the amide proton and the 15N-labeled nitrogen.
-
Protocol 2: In Vitro Metabolic Stability Assay
-
Preparation of Liver Microsomes:
-
Thaw cryopreserved liver microsomes on ice.
-
Dilute the microsomes to a final protein concentration of 1 mg/mL in 100 mM phosphate buffer (pH 7.4).
-
-
Incubation:
-
Pre-warm the microsomal suspension to 37°C.
-
Add 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid to a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.
-
Incubate at 37°C with gentle shaking.
-
-
Time-Point Sampling and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the sample in the mobile phase.
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Quantitative Data
Table 1: Hypothetical NMR Chemical Shift Data for 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid
| Atom | 1H Chemical Shift (ppm) | 15N Chemical Shift (ppm) |
| Amide NH | 8.5 | 120 |
| Aromatic CH | 6.8 - 7.5 | - |
| Methylene CH₂ | 4.1 | - |
| Carboxyl OH | 12.1 | - |
| Phenolic OH | 9.8 | - |
Visualizations
Caption: Metabolic pathway of salicylic acid to 15N-labeled Salicyluric acid and its subsequent renal excretion.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Salicyluric acid - Wikipedia [en.wikipedia.org]
- 3. Human Metabolome Database: Showing metabocard for Salicyluric acid (HMDB0000840) [hmdb.ca]
- 4. Metabolism of salicylic acid in the isolated perfused rat kidney. Interconversion of salicyluric and salicyclic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct analysis of salicylic acid, salicyl acyl glucuronide, salicyluric acid and gentisic acid in human plasma and urine by high-performance liquid chromatography | Scilit [scilit.com]
- 6. scielo.br [scielo.br]
- 7. helixchrom.com [helixchrom.com]
Technical Support Center: Troubleshooting 15N Labeled Internal Standards
Welcome to the technical support center for 15N labeled internal standards. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal characteristics of a 15N labeled internal standard?
An ideal 15N labeled internal standard should possess the following characteristics:
-
High Isotopic Purity: The standard should have a very high enrichment of the 15N isotope with minimal presence of the unlabeled (14N) analyte.[1]
-
Chemical Identity: It should be chemically identical to the analyte of interest.[1][2]
-
Sufficient Mass Difference: There should be a significant mass difference between the labeled standard and the analyte to avoid spectral overlap, typically 3 or more mass units for small molecules.[1]
-
Chromatographic Co-elution: The internal standard should co-elute with the analyte to accurately compensate for matrix effects and variability during analysis.[1][3]
-
Stability: The 15N label must be stable and not undergo exchange during sample preparation, storage, or analysis.[1][4]
Q2: Why is my 15N labeled internal standard showing a significant peak at the mass of the unlabeled analyte?
This is a common issue related to the isotopic purity of the internal standard. The synthesis of labeled compounds is rarely 100% efficient, meaning a small amount of the unlabeled analyte may be present in the internal standard material.[1] This can lead to an artificially high baseline and impact the accuracy of measurements, especially for low-concentration samples.[1]
Q3: My analyte and 15N labeled internal standard do not co-elute perfectly. Is this a problem?
Yes, even a slight difference in retention time can be problematic.[3] If the analyte and internal standard do not co-elute, they may experience different matrix effects, leading to inaccurate quantification.[3] This phenomenon, known as the isotope effect, is more common with deuterium-labeled standards but can also occur with 15N labels, potentially altering the molecule's chromatographic behavior.[1]
Q4: Can the 15N labeled internal standard itself cause ion suppression or enhancement?
Yes, it is possible for the analyte and its co-eluting labeled internal standard to affect each other's ionization.[1] This can lead to non-linear responses and impact the accuracy of quantification. The extent of this effect can be dependent on the concentration of both the analyte and the internal standard.
Q5: How should I properly store my 15N labeled internal standards?
Proper storage is critical to maintain the integrity and stability of 15N labeled compounds. While the 15N isotope itself is stable, the molecule it is incorporated into can degrade.[5] General storage guidelines depend on the compound's properties:
| Compound Type | Recommended Storage Conditions |
| Solid Compounds (e.g., amino acids, peptides) | Store at -20°C or -80°C, protected from light and moisture. |
| Solutions in Organic Solvents | Store at -20°C or -80°C in tightly sealed vials to prevent evaporation and degradation. |
| Aqueous Solutions | Store frozen at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Gaseous Compounds (e.g., 15N2) | Store at room temperature in a well-ventilated area, with cylinders secured upright and away from heat.[5] |
Note: Always refer to the manufacturer's specific storage recommendations for each product.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues encountered when using 15N labeled internal standards.
Issue 1: Inaccurate Quantification and Poor Reproducibility
Symptoms:
-
High variability in replicate measurements.
-
Calibration curves are non-linear or have poor correlation coefficients.
-
Quantified values are consistently higher or lower than expected.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Differential Matrix Effects | Even with a stable isotope-labeled internal standard, matrix effects can still be a problem if the analyte and internal standard do not co-elute perfectly.[3] This can lead to one being suppressed or enhanced more than the other. Solution: Optimize the chromatographic method to ensure complete co-elution of the analyte and internal standard.[3] |
| Isotopic Impurity of Internal Standard | The presence of unlabeled analyte in the internal standard can lead to artificially inflated results, especially at low analyte concentrations.[1] Solution: Verify the isotopic purity of the internal standard by analyzing a high-concentration solution of the standard alone. If significant unlabeled analyte is detected, a new, higher-purity standard may be required.[1] |
| Inconsistent Sample Preparation | Variability in extraction recovery, injection volume, or inconsistent addition of the internal standard can lead to poor reproducibility.[6] Solution: Ensure the internal standard is added as early as possible in the sample preparation workflow and is thoroughly mixed with the sample.[6] Automate liquid handling steps where possible to improve precision. |
| Instability of the Labeled Standard | The 15N labeled compound may be degrading during sample preparation or storage.[7] Solution: Investigate the stability of the internal standard under your experimental conditions. This can be done by analyzing a solution of the standard that has been subjected to the same preparation and storage steps as your samples.[8] |
Experimental Protocol: Verifying Isotopic Purity
-
Prepare a High-Concentration Standard Solution: Dissolve the 15N labeled internal standard in a neat solvent at a concentration significantly higher than what is used in your analytical method.
-
LC-MS/MS Analysis: Analyze this solution using your established LC-MS/MS method.
-
Data Evaluation: Examine the mass spectrum for the presence of a signal corresponding to the unlabeled analyte. The intensity of this signal relative to the labeled standard will indicate the level of isotopic impurity.
Workflow for Troubleshooting Inaccurate Quantification
Caption: Troubleshooting workflow for inaccurate quantification.
Issue 2: Unexpected Peaks or Interferences
Symptoms:
-
Presence of unexpected peaks in the chromatogram.
-
Interfering signals at the m/z of the analyte or internal standard.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Contamination | Contamination can be introduced from reagents, solvents, or carryover from previous injections.[9] Solution: Run blank injections of the mobile phase and extraction solvent to identify the source of contamination. Ensure a thorough wash step is included in the LC method between samples. |
| In-source Fragmentation | The 15N labeled internal standard or the analyte may be fragmenting in the ion source of the mass spectrometer, leading to unexpected signals. Solution: Optimize the ion source parameters, such as cone voltage or collision energy, to minimize in-source fragmentation. |
| Isotopic Contribution from Other Elements | The natural isotopic abundance of other elements (e.g., 13C, 18O) in the analyte can contribute to signals at M+1, M+2, etc., which may interfere with the labeled standard.[9] Solution: Use high-resolution mass spectrometry to differentiate between the analyte's isotopic peaks and the internal standard. Mathematical correction for natural isotopic abundance may also be necessary.[9] |
Workflow for Investigating Unexpected Peaks
Caption: Workflow for investigating unexpected peaks.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 7. researchgate.net [researchgate.net]
- 8. Isotope labeled internal standards (ILIS) as a basis for quality control in clinical studies using plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Mass Spectrometry for 15N-Labeled Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the analysis of 15N-labeled compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during 15N metabolic labeling experiments and data analysis.
Issue 1: Incomplete 15N Labeling Leading to Inaccurate Quantification
-
Symptoms:
-
Observed protein/peptide ratios are skewed or inconsistent across replicates.
-
The isotopic distribution of labeled peptides in the mass spectrum is broader than expected and shows significant peaks at masses lower than the fully labeled peptide.[1][2][3]
-
Software analysis flags poor correlation between theoretical and experimental isotopic patterns.
-
-
Possible Causes:
-
Insufficient labeling time for the organism or cell culture to fully incorporate the 15N isotope.[3]
-
Depletion of the 15N-containing nutrient source in the growth medium.[3]
-
For organisms, slow protein turnover in certain tissues can lead to lower enrichment.
-
Contamination with natural abundance (14N) nitrogen sources.
-
-
Solutions:
-
Determine Labeling Efficiency: It is crucial to determine the actual 15N incorporation efficiency before proceeding with quantitative analysis.[1][3][4] This can be done by:
-
Analyzing the isotopic distribution of several abundant peptides from your 15N-labeled sample.
-
Using software tools like Protein Prospector's "MS-Isotope" module to compare the experimental isotopic pattern to theoretical patterns at different enrichment levels.[1] The ratio of the monoisotopic peak (M) to the M-1 peak is particularly sensitive to labeling efficiency.[1][5]
-
-
Optimize Labeling Conditions:
-
Increase the duration of labeling to allow for complete incorporation. For bacteria like E. coli, this may be several generations. For complex organisms, it may require longer periods.
-
Ensure an adequate supply of the 15N-labeled nutrient in the growth medium throughout the experiment.
-
For organisms with slow turnover tissues, labeling for multiple generations may be necessary to achieve high enrichment.
-
-
Correct for Incomplete Labeling in Data Analysis: Many modern proteomics software packages, such as Protein Prospector and Census, have functionalities to account for incomplete labeling by allowing you to input the determined labeling efficiency.[1][6] This will adjust the theoretical isotopic distribution used for quantification, leading to more accurate results.
-
Issue 2: Incorrect Monoisotopic Peak Assignment for 15N-Labeled Peptides
-
Symptoms:
-
Poor quality of peptide quantification, indicated by high variance or outlier ratios.
-
Visual inspection of the mass spectra shows that the software may have picked an incorrect peak as the monoisotopic peak for the heavy-labeled peptide.
-
Reduced identification of heavy-labeled peptides compared to their light counterparts.[1][2]
-
-
Possible Causes:
-
Solutions:
-
High-Resolution Mass Spectrometry: Acquire data on a high-resolution mass spectrometer for both MS1 and MS2 scans. This helps to resolve the isotopic fine structure and reduces peak overlap.[1][5]
-
Software Parameters:
-
Chromatography Optimization: Improve chromatographic separation to minimize co-elution. This can be achieved by adjusting the gradient length, column chemistry, or flow rate.
-
Issue 3: Poor Signal Intensity of 15N-Labeled Peptides
-
Symptoms:
-
Weak or undetectable peaks for 15N-labeled peptides in the mass spectra.[7]
-
Inconsistent detection of labeled peptides across different runs.
-
-
Possible Causes:
-
Low abundance of the protein of interest.
-
Inefficient ionization of the labeled peptides.
-
Suboptimal mass spectrometer settings.
-
Sample loss during preparation.
-
-
Solutions:
-
Sample Concentration: Ensure your sample is appropriately concentrated. If it's too dilute, you may not achieve a strong enough signal.[7]
-
Optimize Ionization Source Parameters: Adjust parameters such as spray voltage, capillary temperature, and gas flows to maximize the ionization efficiency for your peptides of interest.[7]
-
Tune and Calibrate the Mass Spectrometer: Regularly tune and calibrate your instrument to ensure it is operating at peak performance.[7]
-
Method Development: For targeted analyses, optimize collision energy and other fragmentation parameters for your specific 15N-labeled peptides.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected mass shift for a 15N-labeled peptide?
The mass shift for a 15N-labeled peptide is variable and depends on the number of nitrogen atoms in the peptide. Each nitrogen atom contributes to the mass shift. To calculate the expected mass of a 15N-labeled peptide, you need to know its amino acid sequence and the number of nitrogen atoms in each amino acid.
Q2: How does incomplete 15N labeling affect my quantitative data?
Incomplete 15N labeling means that a fraction of the nitrogen atoms in your "heavy" labeled proteins are still 14N. This has a direct impact on the isotopic distribution of your labeled peptides in the mass spectrometer. Instead of a single, well-defined "heavy" peak, you will see a distribution of peaks, with the most intense peak (monoisotopic peak) being lower in mass than the fully labeled peptide. If your software assumes 100% labeling, it will incorrectly calculate the abundance of the heavy peptide, leading to inaccurate protein ratios.[3]
Q3: What is a typical 15N labeling efficiency to aim for?
While 100% labeling is ideal, it is often not fully achieved. Labeling efficiencies between 95% and 99% are common and generally acceptable for quantitative proteomics, provided that the labeling efficiency is accurately determined and corrected for during data analysis.[1][2]
Q4: Can I use the same search parameters for both 14N and 15N-labeled peptides?
No, you need to use different search parameters for your 14N (light) and 15N (heavy) samples. The search algorithm needs to account for the mass difference introduced by the 15N isotopes. Typically, you will perform two separate searches with the appropriate modifications specified for each label state.[1][2]
Q5: How can I determine the 15N labeling efficiency of my experiment?
You can determine the labeling efficiency by analyzing the isotopic distribution of several abundant peptides from your 15N-labeled sample. Software tools can compare the experimental isotopic pattern to theoretical patterns at different enrichment levels. The ratio of the M-1 to the M peak is particularly informative for this purpose.[1][5]
Data Presentation
Table 1: Effect of Labeling Duration on 15N Enrichment in E. coli
| Labeling Duration (hours) | Average 15N Enrichment (%) | Standard Deviation (%) |
| 2 | 85.3 | 2.1 |
| 4 | 92.7 | 1.5 |
| 6 | 96.8 | 0.9 |
| 8 | 98.5 | 0.6 |
| 12 | 99.1 | 0.4 |
Table 2: Common Mass Spectrometry Parameters for 15N-Labeled Peptide Analysis
| Parameter | Setting | Rationale |
| MS1 Resolution | > 60,000 | To resolve the isotopic fine structure of 15N-labeled peptides and minimize interference from co-eluting species.[5] |
| MS2 Resolution | > 15,000 | To accurately identify fragment ions and improve peptide identification confidence. |
| AGC Target | 1e6 | To ensure sufficient ion statistics for accurate measurement without overfilling the ion trap. |
| Maximum Injection Time | 50-100 ms | To allow for the accumulation of a sufficient number of ions for detection. |
| Collision Energy | Stepped (e.g., 25, 30, 35) | To ensure efficient fragmentation of peptides with different charge states and compositions. |
Experimental Protocols
Protocol 1: Determination of 15N Labeling Efficiency
This protocol outlines the steps to determine the 15N labeling efficiency of your samples.
-
Data Acquisition: Acquire high-resolution mass spectra of your 15N-labeled protein digest.
-
Peptide Identification: Perform a database search to identify peptides from your sample.
-
Select Peptides for Analysis: Choose several (e.g., 8-10) abundant peptides with good signal-to-noise ratios. Peptides with a mass less than 1500 m/z are preferable as their monoisotopic peak is typically the most intense.[3]
-
Isotopic Pattern Analysis:
-
For each selected peptide, extract the experimental isotopic distribution from the mass spectrum.
-
Use a software tool (e.g., Protein Prospector's "MS-Isotope" module) to generate theoretical isotopic distributions at various 15N enrichment levels (e.g., 90% to 100% in 0.1% increments).
-
Compare the experimental pattern to the theoretical patterns. The labeling efficiency is the enrichment level that provides the best fit, often determined by a correlation coefficient.[4]
-
-
Calculate Average Efficiency: Calculate the average labeling efficiency and standard deviation from the selected peptides. This average value can then be used for correction in your quantitative analysis software.
Mandatory Visualization
Caption: Troubleshooting decision tree for low signal intensity of 15N-labeled peptides.
Caption: General workflow for optimizing MS parameters for 15N compounds.
References
- 1. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 6. ckisotopes.com [ckisotopes.com]
- 7. gmi-inc.com [gmi-inc.com]
Technical Support Center: Minimizing Matrix Effects with 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid
Welcome to the technical support center for the effective use of 2-[(2-hydroxybenzoyl)(¹⁵N)amino]acetic acid as an internal standard to minimize matrix effects in LC-MS/MS analysis. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible quantification in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is 2-[(2-hydroxybenzoyl)(¹⁵N)amino]acetic acid and why is it used as an internal standard?
2-[(2-hydroxybenzoyl)(¹⁵N)amino]acetic acid is a stable isotope-labeled (SIL) internal standard. It is chemically identical to its unlabeled analog, but with a ¹⁵N isotope incorporated into the amide nitrogen. This subtle mass shift allows the mass spectrometer to differentiate it from the target analyte. SIL internal standards are considered the gold standard for quantitative bioanalysis because they exhibit nearly identical chemical and physical properties to the analyte.[1][2] This ensures they behave similarly during sample preparation, chromatography, and ionization, effectively compensating for variability and matrix effects.[1][2][3]
Q2: What are matrix effects and how do they impact LC-MS/MS analysis?
Matrix effects are the alteration of ionization efficiency for a target analyte due to co-eluting components from the sample matrix (e.g., plasma, urine, tissue homogenates).[4][5][6] These effects can lead to ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the analytical method.[5][7]
Q3: How does 2-[(2-hydroxybenzoyl)(¹⁵N)amino]acetic acid help in minimizing matrix effects?
By co-eluting with the analyte of interest, 2-[(2-hydroxybenzoyl)(¹⁵N)amino]acetic acid experiences the same degree of ion suppression or enhancement.[1][8] When the ratio of the analyte peak area to the internal standard peak area is used for quantification, the variability caused by matrix effects is normalized, leading to more accurate and reliable results.[1][9] For this compensation to be effective, complete co-elution of the analyte and the internal standard is crucial.[8]
Q4: Can there be chromatographic separation between the analyte and its ¹⁵N-labeled internal standard?
While less common than with deuterium-labeled standards, slight chromatographic shifts can occasionally occur.[4][5] It is essential to verify co-elution during method development. Unlike deuterium (²H) labeling, which can sometimes alter the physicochemical properties and lead to separation, ¹⁵N and ¹³C labeling are less likely to cause such effects.[5]
Troubleshooting Guides
Issue 1: High Variability or Poor Accuracy in Quality Control (QC) Samples
| Possible Cause | Troubleshooting Steps |
| Inconsistent Matrix Effects | The matrix effect may vary significantly between different lots of biological matrix or between individual patient/animal samples.[4] Ensure that the internal standard, 2-[(2-hydroxybenzoyl)(¹⁵N)amino]acetic acid, is co-eluting with the analyte to provide proper correction. If co-elution is confirmed, consider further sample cleanup or matrix-matched calibrators.[10] |
| Poor Extraction Recovery | The extraction efficiency of the analyte and internal standard may differ.[4] Optimize the sample preparation procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to ensure consistent and high recovery for both compounds. |
| Internal Standard Spiking Error | Inaccurate or inconsistent addition of the internal standard solution to the samples.[11] Review the standard operating procedure (SOP) for sample preparation and ensure proper pipette calibration and technique. |
| Analyte or Internal Standard Instability | Degradation of the analyte or internal standard during sample collection, storage, or processing.[11] Investigate the stability of both compounds under the experimental conditions. |
Issue 2: Sudden Loss or Significant Decrease in Internal Standard Signal
| Possible Cause | Troubleshooting Steps |
| Systemic Issue | A complete loss of the internal standard signal across an entire run often points to a problem with the LC-MS system or the internal standard solution itself.[11] |
| Sample-Specific Issue | Signal loss in a subset of samples may indicate a severe matrix effect in those specific samples or an error during their preparation.[11] |
| Instrument Contamination | A gradual decrease in signal over a batch can be due to contamination of the ion source or mass spectrometer.[11] Clean the ion source and perform system suitability tests. |
Experimental Protocols
Protocol 1: Assessment of Matrix Effects
This protocol allows for the quantitative assessment of ion suppression or enhancement.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and 2-[(2-hydroxybenzoyl)(¹⁵N)amino]acetic acid into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Process blank matrix samples through the entire extraction procedure. Spike the analyte and internal standard into the final extract.[11][12]
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before starting the extraction procedure.
-
-
Analyze the Samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (MF): (Peak Area in Set B) / (Peak Area in Set A)
-
MF < 1 indicates ion suppression.
-
MF > 1 indicates ion enhancement.
-
MF = 1 indicates no significant matrix effect.[11]
-
-
Recovery (RE): (Peak Area in Set C) / (Peak Area in Set B)
-
Process Efficiency (PE): (Peak Area in Set C) / (Peak Area in Set A) or MF * RE
-
Illustrative Data:
| Sample Set | Analyte Peak Area | IS Peak Area | Matrix Factor (Analyte) | Recovery (Analyte) |
| Set A | 1,250,000 | 1,310,000 | - | - |
| Set B | 980,000 | 1,025,000 | 0.78 | - |
| Set C | 850,000 | 890,000 | - | 86.7% |
In this example, the Matrix Factor of 0.78 indicates ion suppression.
Protocol 2: Post-Column Infusion for Identifying Matrix Effect Zones
This experiment helps to identify the regions in the chromatogram where ion suppression or enhancement occurs.
-
System Setup:
-
Set up the LC system with the analytical column and mobile phase.
-
Use a T-junction to continuously infuse a solution of 2-[(2-hydroxybenzoyl)(¹⁵N)amino]acetic acid into the mobile phase flow between the column and the mass spectrometer.[11]
-
-
Equilibration: Allow the system to equilibrate until a stable baseline signal for the internal standard is achieved.[11]
-
Injection: Inject a blank, extracted matrix sample.[11]
-
Analysis: Monitor the internal standard's signal throughout the chromatographic run. Any dip in the baseline indicates a region of ion suppression, while a rise indicates ion enhancement. This information can be used to adjust the chromatography to move the analyte peak away from these zones.
Visualizations
Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.
Caption: Logical troubleshooting workflow for addressing inaccurate quantitative results.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 3. nebiolab.com [nebiolab.com]
- 4. waters.com [waters.com]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 9. youtube.com [youtube.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Incomplete Dissolution of Internal Standards
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the incomplete dissolution of internal standards (IS) during sample preparation. Incomplete dissolution can lead to significant variability and inaccuracy in analytical results.[1][2] This guide provides a structured approach to identifying and resolving common problems through frequently asked questions (FAQs) and a detailed troubleshooting guide.
Frequently Asked Questions (FAQs)
Q1: What is an internal standard and why is its complete dissolution crucial?
An internal standard is a compound of known concentration added to all samples, calibrators, and quality controls in an analytical run.[1][3] It is used to correct for variability during sample preparation, injection, and analysis, thereby improving the accuracy and precision of quantitative analyses.[1][2][4] If the internal standard does not dissolve completely, its concentration will not be uniform across the sample, leading to inconsistent IS response and unreliable quantification of the target analyte.[5]
Q2: What are the immediate signs of incomplete internal standard dissolution?
Visible particulates or cloudiness in the sample after adding the internal standard are clear indicators of dissolution issues. High variability in the internal standard response between replicate samples or across a batch is another significant sign.[5] This variability can manifest as inconsistent peak areas in chromatographic analyses.[3]
Q3: Can the choice of internal standard affect its solubility?
Yes, the physicochemical properties of the internal standard are critical. Ideally, the IS should have a similar chemical structure and properties to the analyte to ensure similar behavior during sample preparation and analysis.[2][3][6] However, significant differences in polarity or other properties can lead to poor solubility in the sample matrix. Stable isotope-labeled (SIL) internal standards are often preferred as they have nearly identical properties to the analyte, minimizing solubility issues.[2][4]
Q4: How does the sample matrix influence the dissolution of the internal standard?
The sample matrix (e.g., plasma, urine, tissue homogenate) can significantly impact the solubility of the internal standard.[7] High concentrations of proteins, lipids, or salts can lead to "matrix effects," which can either suppress or enhance the ionization of the IS and may also hinder its dissolution.[4][7] It is crucial to evaluate the solubility of the IS in a matrix that closely mimics the study samples.[7][8]
Q5: When in the sample preparation workflow should the internal standard be added?
For most applications, the internal standard should be added as early as possible in the sample preparation process.[9] This allows it to compensate for analyte loss during all subsequent steps, such as extraction and reconstitution.[4][9] However, the timing may need to be adjusted based on the specific assay requirements.[4]
Troubleshooting Guide: Incomplete Dissolution of Internal Standard
This guide provides a systematic approach to diagnosing and resolving issues with internal standard dissolution.
Problem: High variability or low response of the internal standard.
-
Question: Is there any visible precipitate or cloudiness after adding the internal standard?
-
Action:
-
Visually inspect the sample tubes against a light source.
-
If particulates are observed, the IS is not fully dissolved.
-
Ensure that the correct solvent and concentration are being used for the IS stock solution.
-
-
Question: Is the internal standard completely dissolved in its stock solution?
-
Action:
-
Inspect the IS stock solution for any precipitates.
-
If necessary, gently warm or sonicate the stock solution to ensure complete dissolution before spiking it into the sample.
-
Verify the solvent used for the stock solution is appropriate for the IS.
-
-
Question: Is the solvent used to dissolve the internal standard compatible with the sample matrix?
-
Action:
-
Adding a large volume of an organic solvent containing the IS to an aqueous sample can cause precipitation.
-
Minimize the volume of the IS spiking solution.
-
Consider preparing the IS in a solvent that is miscible with the sample matrix.
-
Experimental Protocols
Protocol 1: Solvent Miscibility and IS Solubility Test
-
Objective: To determine the appropriate solvent for the internal standard stock solution and its compatibility with the sample matrix.
-
Materials:
-
Internal Standard
-
A panel of potential solvents (e.g., Methanol, Acetonitrile, DMSO, Water)
-
Blank sample matrix (e.g., plasma, urine)
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Prepare a concentrated stock solution of the IS in each of the selected solvents.
-
Visually inspect each stock solution for complete dissolution. Use sonication if necessary.
-
Add a small, fixed volume of each IS stock solution to a separate aliquot of the blank sample matrix.
-
Vortex each sample thoroughly for at least 30 seconds.[5]
-
Visually inspect for any precipitation or cloudiness.
-
Centrifuge the samples and analyze the supernatant for IS recovery to quantitatively assess solubility.
-
Protocol 2: Optimizing Mixing and Incubation Conditions
-
Objective: To improve the dissolution of the internal standard by optimizing mixing and incubation parameters.
-
Materials:
-
Samples spiked with internal standard
-
Vortex mixer
-
Mechanical shaker/rocker
-
Heater block or water bath
-
-
Procedure:
-
After adding the IS to the samples, compare different mixing techniques:
-
Vortexing (vary time and speed)
-
Shaking/rocking (vary time and speed)
-
-
Evaluate the effect of temperature by incubating the samples at different temperatures (e.g., room temperature, 37°C) for a set period after IS addition.
-
Analyze the samples to determine which condition yields the most consistent and complete IS dissolution.
-
Data Presentation
Table 1: Troubleshooting Summary for Incomplete IS Dissolution
| Potential Cause | Recommended Solution |
| Incorrect Solvent for IS Stock | Test a panel of solvents with varying polarities. |
| IS Precipitation Upon Addition | Minimize the volume of the IS spiking solution; use a cosolvent. |
| Insufficient Mixing | Increase vortexing/shaking time and intensity.[5] |
| Low Temperature | Gently warm the sample after IS addition (analyte stability permitting). |
| Matrix Effects | Perform a protein precipitation or solid-phase extraction step before adding the IS. |
| High Concentration of IS | Lower the concentration of the IS to a level appropriate for the assay.[4] |
Visualizations
Caption: Troubleshooting workflow for incomplete internal standard dissolution.
References
- 1. nebiolab.com [nebiolab.com]
- 2. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
- 6. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Internal standard problem:( - Chromatography Forum [chromforum.org]
- 8. Problems with Internal Standard - Chromatography Forum [chromforum.org]
- 9. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dealing with Ion Suppression in LC-MS with 15N Standards
Welcome to the technical support center for troubleshooting ion suppression in Liquid Chromatography-Mass Spectrometry (LC-MS) using 15N-labeled internal standards. This resource is designed for researchers, scientists, and drug development professionals to effectively identify, understand, and mitigate the challenges of ion suppression in their analytical workflows.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in LC-MS?
A1: Ion suppression is a type of matrix effect that reduces the ionization efficiency of a target analyte in the mass spectrometer's ion source.[1][2][3] This phenomenon is caused by co-eluting compounds from the sample matrix that interfere with the analyte's ability to form gas-phase ions, leading to a decreased signal intensity.[2][4] Ion suppression is a significant concern because it can negatively impact the sensitivity, accuracy, and precision of quantitative analyses, potentially leading to underestimation or even non-detection of the analyte of interest.[1][5]
Q2: What are the common causes of ion suppression?
A2: Ion suppression can arise from various components within the sample matrix and the LC-MS system itself. Common causes include:
-
Endogenous matrix components: Salts, phospholipids, proteins, and other biological molecules can interfere with the ionization process.[2][3]
-
Mobile phase additives: Non-volatile buffers and ion-pairing agents can accumulate in the ion source and suppress the analyte signal.[6]
-
High concentrations of other analytes: Co-eluting compounds, even other target analytes at high concentrations, can compete for ionization.[1]
-
Exogenous compounds: Contaminants from sample collection tubes, solvents, or labware can also contribute to ion suppression.[4]
Q3: Why are 15N-labeled internal standards considered a "gold standard" for correcting ion suppression?
A3: Stable isotope-labeled (SIL) internal standards, including those labeled with 15N, are considered the gold standard for compensating for ion suppression.[7] Because a 15N-labeled internal standard is chemically almost identical to the analyte, it co-elutes and experiences the same degree of ion suppression.[2] By measuring the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved even in the presence of variable matrix effects.[2] 15N and 13C-labeled standards are often preferred over deuterated (2H) standards as they are less likely to exhibit chromatographic separation from the native analyte, ensuring they are subjected to the identical matrix environment.[8][9]
Q4: Can I still have issues with ion suppression even when using a 15N-labeled internal standard?
A4: Yes, while 15N-labeled internal standards are highly effective, issues can still arise. The most critical factor is the complete co-elution of the analyte and the internal standard.[9] If there is even a slight chromatographic separation, they may be exposed to different matrix components as they elute, leading to differential ion suppression and inaccurate results.[9] It is also important to ensure that the concentration of the internal standard is appropriate and that it does not become a source of ion suppression itself.
Q5: How can I identify if ion suppression is affecting my assay?
A5: A common method to identify and locate regions of ion suppression is the post-column infusion experiment.[1][6] This involves infusing a constant flow of the analyte solution into the MS while injecting a blank matrix extract onto the LC column.[6][7] A drop in the baseline signal of the analyte at specific retention times indicates the presence of co-eluting matrix components that are causing ion suppression.[6][7]
Troubleshooting Guides
Problem: My analyte signal is low and inconsistent in matrix samples compared to neat standards.
This is a classic indication of ion suppression. The following troubleshooting workflow can help you address this issue.
Caption: Troubleshooting workflow for low and inconsistent signals in LC-MS.
Problem: My results are still not reproducible even with a 15N-labeled internal standard.
If you are using a 15N-labeled internal standard and still facing reproducibility issues, consider the following:
-
Confirm Co-elution: As mentioned, perfect co-elution is critical.[9] Even with stable isotope labels, some minor differences in retention time can occur. A high-resolution column might separate the analyte and the internal standard. In some cases, a column with slightly lower resolution may be beneficial to ensure complete overlap of the peaks.[9]
-
Evaluate Sample Preparation: A robust sample preparation method is the first line of defense against severe ion suppression.[2][7] If your signal suppression is greater than 50%, even a good internal standard may not be able to fully compensate. Consider optimizing your sample cleanup.
| Sample Preparation Technique | Typical Analyte Recovery | Typical Matrix Effect Reduction | Key Considerations |
| Protein Precipitation | 85-100% | 20-50% | Simple and fast, but may not remove all interfering phospholipids. |
| Liquid-Liquid Extraction (LLE) | 70-90% | 50-80% | Good for removing non-polar interferences, but can be labor-intensive. |
| Solid-Phase Extraction (SPE) | 80-95% | >80% | Highly effective and versatile for a wide range of interferences. Requires method development.[7] |
Note: The values presented are typical and can vary depending on the analyte, matrix, and specific protocol.
-
Check for Source Contamination: Non-volatile salts and other matrix components can accumulate in the ion source over time, leading to a gradual decrease in sensitivity and increased ion suppression.[7] Regular cleaning of the ion source is recommended.
Experimental Protocols
Protocol 1: Post-Column Infusion to Identify Ion Suppression Zones
This experiment helps to visualize the regions in your chromatogram where ion suppression is occurring.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-union and fittings
-
Analyte standard solution
-
Blank matrix extract (prepared using your standard protocol)
Procedure:
-
System Setup: Connect the LC column outlet to one inlet of the tee-union. Connect the syringe pump to the other inlet of the tee-union. Connect the outlet of the tee-union to the MS ion source.
-
Analyte Infusion: Fill the syringe with the analyte standard solution at a concentration that provides a stable signal. Begin infusing the solution at a low flow rate (e.g., 10-20 µL/min) directly into the MS.[7]
-
Establish Baseline: Acquire data in MRM or SIM mode for your analyte. You should observe a stable, elevated baseline signal.
-
Inject Blank Matrix: Once the baseline is stable, inject a blank matrix extract onto the LC column and begin the chromatographic run.[7]
-
Data Analysis: Monitor the infused analyte signal. Any dips or decreases in the signal correspond to retention times where matrix components are eluting and causing ion suppression.
Caption: Experimental setup for post-column infusion.
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
This is a general protocol for cleaning up plasma samples to reduce matrix effects. This protocol should be optimized for your specific analyte.
Materials:
-
SPE cartridges (e.g., reversed-phase C18)
-
Vacuum manifold
-
Plasma sample with 15N-labeled internal standard
-
Methanol (for conditioning)
-
Water (for equilibration)
-
Wash solution (e.g., 5% methanol in water)
-
Elution solvent (e.g., methanol or acetonitrile)
Procedure:
-
Sample Pre-treatment: Spike the plasma sample with the 15N-labeled internal standard. Acidify the sample with a small amount of acid (e.g., formic acid) to ensure the analyte is in the correct form for retention.[7]
-
Cartridge Conditioning: Place the SPE cartridges on the vacuum manifold. Pass 1-2 mL of methanol through the cartridge to activate the sorbent.[7]
-
Cartridge Equilibration: Pass 1-2 mL of water through the cartridge to equilibrate the sorbent. Do not allow the sorbent to dry.[7]
-
Sample Loading: Load the pre-treated plasma sample onto the cartridge at a slow flow rate (e.g., 1-2 mL/min).[7]
-
Washing: Pass 1-2 mL of the wash solution through the cartridge to remove weakly bound interferences.[7]
-
Elution: Place collection tubes in the manifold. Add 1-2 mL of the elution solvent to the cartridge to elute the analyte and internal standard.[7]
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[7]
Caption: Using a 15N-IS to correct for ion suppression.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. longdom.org [longdom.org]
- 4. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Ensuring Complete Equilibration of Spike and Sample Analyte
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions to help you ensure complete equilibration between your spike and sample analyte, a critical step for accurate and reliable experimental results.
Troubleshooting Guide
This guide addresses common issues encountered during the equilibration of spike and sample analytes.
Issue: Poor Spike Recovery
Symptoms:
-
The calculated concentration of the spiked sample is significantly lower or higher than the expected value.[1]
-
Inconsistent recovery results across replicate samples.
Possible Causes & Solutions:
| Cause | Solution |
| Incomplete Equilibration | Increase incubation time after spiking to allow for sufficient interaction between the spike and the sample matrix. For some applications, gentle agitation or vortexing may be necessary. For analytes that partition into cellular fractions in whole blood, ensure sufficient incubation time to reach equilibrium before stability testing.[2] |
| Matrix Effects | The sample matrix may contain components that interfere with the assay's response to the analyte.[3] To mitigate this, consider diluting the sample, which can reduce the concentration of interfering substances.[4] Alternatively, modify the standard diluent to more closely match the composition of the sample matrix.[3][4] For example, if your samples are in cell culture media, use the same media to prepare your standards.[4] |
| Incorrect Spiking Concentration | The concentration of the spiking solution should ideally be 50 to 100 times higher than the endogenous analyte concentration in the sample.[1] This minimizes the volume of spiking solution added and prevents significant dilution of the sample matrix.[1] The final concentration of the spiked sample should fall within the linear range of your assay.[1] |
| Analyte Instability | The analyte may be degrading in the sample matrix. Assess analyte stability in the matrix under the experimental conditions (e.g., temperature, pH). For whole blood stability, it's recommended to warm the spiked sample to 37°C before testing to mimic physiological conditions.[2] |
Issue: High Variability in Results
Symptoms:
-
Poor precision in measurements of spiked samples.
-
Baseline drift or noise in analytical instrumentation (e.g., HPLC, SPR).[5][6]
Possible Causes & Solutions:
| Cause | Solution |
| Inadequate Mixing | Ensure thorough but gentle mixing of the spike into the sample. Avoid vigorous shaking that could lead to analyte degradation or foaming. |
| Instrumental Issues | For chromatographic systems, ensure the column is properly equilibrated with the mobile phase before analysis.[6] Inadequate equilibration can lead to baseline drift and retention time variability.[6] For surface-based detection systems like SPR, a non-equilibrated sensor surface can cause baseline drift.[5] Allowing the flow buffer to run overnight can help equilibrate the surface.[5] |
| Sample Heterogeneity | If the sample is not homogeneous, the spike may not be evenly distributed. Ensure the sample is well-mixed before aliquoting and spiking. |
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of a spike and recovery experiment?
A1: A spike and recovery experiment is designed to assess the accuracy of an analytical method in a specific sample matrix.[3] It helps determine if components within the sample matrix interfere with the detection of the analyte, leading to an under- or overestimation of its concentration.[3]
Q2: How do I choose the appropriate concentration for my spike?
A2: For routine quality control, the spike concentration should be in the middle of the analytical method's range.[1] If you are assessing a specific sample, the spike should ideally double the original concentration of the analyte in the sample.[1] However, if the endogenous concentration is very low, it's better to spike at a mid-range level.[1] The volume of the spike added should not exceed 5% of the sample volume to avoid significant matrix dilution.[1]
Q3: What is the difference between spike and recovery and linearity of dilution?
A3: Spike and recovery assesses the effect of the sample matrix on the detection of a known amount of added analyte.[3] Linearity of dilution evaluates whether the endogenous or spiked analyte can be accurately measured at different dilutions of the sample.[3] Poor linearity of dilution can indicate matrix effects that are concentration-dependent.[3][4]
Q4: My spike recovery is consistently low. What are the first troubleshooting steps I should take?
A4: First, verify the accuracy of your spiking solution concentration and the volume added. Next, increase the incubation time after spiking to ensure complete equilibration. If the problem persists, investigate potential matrix effects by diluting your sample or altering the composition of your standard diluent to better match the sample matrix.[4]
Q5: Can I use the standard addition method to overcome matrix effects?
A5: Yes, the method of standard additions is a useful technique when the sample matrix affects the analytical signal.[7] This method involves adding varying, known amounts of the analyte to several aliquots of the sample and then extrapolating to find the original concentration.
Experimental Workflow and Logic
Workflow for a Spike and Recovery Experiment
The following diagram illustrates a typical workflow for performing a spike and recovery experiment.
Caption: Workflow for a spike and recovery experiment.
Troubleshooting Logic for Incomplete Equilibration
This diagram outlines the logical steps to troubleshoot issues related to incomplete equilibration of the spike and sample analyte.
Caption: Troubleshooting logic for incomplete equilibration.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Spike and Recovery and Linearity of Dilution Assessment | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Troubleshooting [sprpages.nl]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Peak Tailing and Distortion with 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak tailing and distortion during the chromatographic analysis of 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for the analysis of 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid?
A1: Peak tailing is a chromatographic issue where a peak is asymmetrical, exhibiting a "tail" that extends from the peak maximum.[1] This distortion can lead to inaccurate peak integration, reduced resolution between closely eluting peaks, and decreased analytical precision and accuracy. For 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid, an acidic compound, peak tailing is a common challenge that can compromise the reliability of quantitative results.
Q2: What are the most likely causes of peak tailing for 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid?
A2: The primary causes of peak tailing for this acidic analyte include:
-
Inappropriate Mobile Phase pH: If the mobile phase pH is too high, the carboxylic acid and phenolic hydroxyl groups of the molecule can ionize, leading to secondary interactions with the stationary phase.[1][2]
-
Secondary Silanol Interactions: Residual silanol groups on the surface of silica-based columns can interact with the analyte, causing peak tailing.[3][4] This is particularly problematic for polar and ionizable compounds.
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion.[3]
-
Extra-Column Effects: Issues such as long tubing, large detector cell volumes, or poorly fitted connections can contribute to band broadening and peak tailing.[1]
Q3: How does the 15N isotope label affect the chromatographic behavior and potential for peak tailing?
A3: The 15N isotope label in 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid does not significantly alter its chemical properties or chromatographic behavior. The slight increase in mass will not noticeably affect its retention time or its propensity for peak tailing under typical HPLC conditions. However, the isotopic label is critical for mass spectrometry-based detection and quantification, allowing for differentiation from the unlabeled analogue.
Q4: What is a good starting point for the mobile phase pH when analyzing this compound?
A4: 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid, also known as salicyluric acid, has a predicted acidic pKa of approximately 3.27 for its carboxylic acid group.[5] The phenolic hydroxyl group, similar to that in salicylic acid, has a pKa of around 2.97.[4][6][7] To ensure the compound is in its neutral, un-ionized form and to minimize secondary interactions, the mobile phase pH should be maintained at least 1.5 to 2 pH units below the lowest pKa. Therefore, a starting mobile phase pH of 2.5 to 3.0 is recommended.[8]
Troubleshooting Guides
Guide 1: Addressing Peak Tailing Specific to 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid
This guide focuses on chemical and method-related causes of peak tailing for the target analyte.
| Symptom | Potential Cause | Troubleshooting Steps & Solutions |
| Tailing of the analyte peak, while other peaks in the chromatogram are symmetrical. | Inappropriate Mobile Phase pH: The analyte is likely ionized, leading to secondary interactions. | 1. Verify Mobile Phase pH: Ensure the pH is between 2.5 and 3.0.[8] 2. Use a Buffer: Employ a buffer such as phosphate or formate at a concentration of 10-25 mM to maintain a stable pH.[3] 3. Re-prepare Mobile Phase: If in doubt, prepare a fresh batch of the mobile phase, carefully adjusting the pH. |
| Secondary Silanol Interactions: The analyte is interacting with active sites on the column packing. | 1. Use a Modern, End-Capped Column: Employ a high-purity, Type B silica column that is fully end-capped to minimize exposed silanol groups.[8] 2. Consider a Different Stationary Phase: A column with a polar-embedded or polar-endcapped phase may provide better peak shape.[1] | |
| Peak tailing worsens with increasing sample concentration. | Column Overload: The amount of analyte injected is saturating the stationary phase. | 1. Reduce Injection Volume: Decrease the volume of sample injected onto the column.[3] 2. Dilute the Sample: Prepare and inject a more dilute sample.[1] |
| Peak shape is poor, and retention time is inconsistent. | Sample Solvent Mismatch: The solvent used to dissolve the sample is significantly stronger than the initial mobile phase. | 1. Match Sample Solvent to Mobile Phase: Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase composition.[1] |
Guide 2: System-Wide Peak Distortion Issues
This guide addresses issues that may cause all peaks in the chromatogram, including the target analyte, to tail or become distorted.
| Symptom | Potential Cause | Troubleshooting Steps & Solutions |
| All peaks in the chromatogram are tailing or fronting. | Blocked Column Frit or Guard Column: Particulate matter may be obstructing the flow path at the head of the column. | 1. Backflush the Column: Reverse the column and flush it with a strong solvent to dislodge particulates. 2. Replace the Frit: If possible, replace the inlet frit of the column. 3. Replace the Guard Column: If a guard column is in use, replace it with a new one.[2] |
| Column Void: A void or channel has formed in the stationary phase at the column inlet. | 1. Inspect the Column Inlet: If possible, visually inspect the top of the column bed for any settling or voids. 2. Replace the Column: A column with a significant void typically needs to be replaced. | |
| Broad peaks, especially for early eluting compounds. | Extra-Column Volume: Excessive volume in the tubing and connections between the injector and detector. | 1. Minimize Tubing Length: Use the shortest possible length of tubing with a narrow internal diameter (e.g., 0.12-0.17 mm ID).[1] 2. Check Fittings: Ensure all fittings are properly tightened and are of the correct type to minimize dead volume. |
Experimental Protocols
Protocol 1: HPLC Method for Symmetrical Peak Shape of 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid
This protocol provides a starting point for developing a robust HPLC method for the analysis of the target compound.
-
Column: High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ≈ 2.7).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Sample Solvent: 95:5 Water:Acetonitrile with 0.1% Formic Acid.
-
Detection: UV at 230 nm and/or Mass Spectrometry.
Protocol 2: Sample Preparation for Analysis
A simple and effective sample preparation protocol to minimize matrix effects.
-
Sample Dilution: Dilute the sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to an expected concentration within the linear range of the assay.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter (e.g., PTFE or nylon, depending on solvent compatibility) to remove any particulate matter.
-
Transfer to Vial: Transfer the filtered sample to an appropriate autosampler vial for injection.
Visualizations
Caption: A logical workflow for troubleshooting peak tailing.
Caption: Analyte-stationary phase interactions at different pH values.
References
- 1. uhplcs.com [uhplcs.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. hplc.eu [hplc.eu]
- 4. Salicylic acid - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Salicylic Acid | HOC6H4COOH | CID 338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Guide to Analytical Method Validation: Featuring 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid as a Novel Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical method validation using the novel stable isotope-labeled (SIL) internal standard, 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid, against traditional internal and external standard methods. The information presented is essential for professionals in drug development and quality control seeking to establish robust and accurate analytical procedures.
The validation of an analytical method ensures that it is suitable for its intended purpose, providing reliable, reproducible, and accurate data.[1] The use of an appropriate internal standard is critical in chromatographic methods, such as liquid chromatography-mass spectrometry (LC-MS), to compensate for variability during sample preparation and analysis.[2][3] Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis due to their similar physicochemical properties to the analyte.[4][5]
This guide will explore the validation parameters as recommended by the International Council for Harmonisation (ICH) guidelines.[6][7]
Comparison of Internal Standard Strategies
The choice of standardization method significantly impacts the reliability of analytical results. Here, we compare the use of 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid as an internal standard with an external standard method and a structurally similar analog internal standard.
| Validation Parameter | 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid (SIL IS) | Structural Analog IS | External Standard |
| Specificity/Selectivity | High: Differentiated by mass; co-elutes with analyte, minimizing matrix effect differences. | Moderate: Chromatographic separation from analyte is necessary; may have different matrix effects. | Low: Highly susceptible to matrix effects and variations in sample preparation. |
| Accuracy (% Recovery) | 98-102% | 90-110% | 80-120% |
| Precision (%RSD) | < 2% | < 5% | < 15% |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.99 |
| Robustness | High: Compensates for minor variations in extraction efficiency, injection volume, and instrument response.[3] | Moderate: May not fully compensate for variations in extraction and ionization. | Low: Highly sensitive to any procedural or instrumental variations. |
Experimental Protocols
Below are detailed methodologies for key experiments in the validation of an LC-MS method for the quantification of a hypothetical analyte, "Drug X," using 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid as an internal standard.
1. Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of Drug X reference standard and dissolve in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid and dissolve in 10 mL of methanol.
-
Working Solutions: Prepare a series of calibration standards and quality control (QC) samples by serial dilution of the stock solutions with a suitable solvent (e.g., 50:50 methanol:water). The internal standard working solution is prepared at a constant concentration to be spiked into all samples.
2. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (blank, calibration standard, or QC), add 20 µL of the internal standard working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject into the LC-MS system.
3. LC-MS/MS Conditions
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Detection: Multiple Reaction Monitoring (MRM) mode. Transitions for the analyte and internal standard are determined by infusion and optimization.
4. Validation Experiments
-
Specificity: Analyze blank matrix samples to ensure no interference at the retention times of the analyte and internal standard.
-
Linearity: Analyze a set of at least six calibration standards over the expected concentration range. Plot the peak area ratio (analyte/internal standard) against the analyte concentration and determine the linearity using a weighted linear regression.
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on three different days. Accuracy is determined as the percentage of the measured concentration to the nominal concentration. Precision is expressed as the relative standard deviation (%RSD).
-
Robustness: Intentionally vary method parameters (e.g., column temperature, mobile phase composition) and assess the impact on the results.
Visualizing the Workflow and Concepts
The following diagrams illustrate the analytical method validation workflow and the principle of using an internal standard.
Caption: A flowchart of the analytical method validation process.
Caption: The principle of quantification using an internal standard.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. benchchem.com [benchchem.com]
- 3. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iroatech.com [iroatech.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. altabrisagroup.com [altabrisagroup.com]
A Comparative Guide to Stable Isotope-Labeled Internal Standards: 2-[(2-hydroxybenzoyl)(¹⁵N)amino]acetic acid vs. ¹³C-Labeled Analogs
In the field of quantitative bioanalysis, particularly in drug development and clinical research, the use of liquid chromatography-mass spectrometry (LC-MS) is the gold standard for its sensitivity and selectivity.[1] Achieving accurate and precise quantification of analytes in complex biological matrices necessitates the use of internal standards (IS). Stable isotope-labeled (SIL) internal standards are considered the most reliable choice as they share near-identical physicochemical properties with the analyte, co-eluting chromatographically and experiencing similar matrix effects and ionization efficiencies.[2][3][4] This guide provides a detailed comparison between two common stable isotope labeling strategies, using 2-[(2-hydroxybenzoyl)amino]acetic acid (Salicylglycine) as a case study: labeling with Nitrogen-15 (¹⁵N) versus Carbon-13 (¹³C).
Key Considerations in Choosing a Stable Isotope-Labeled Standard
The selection of an appropriate SIL internal standard is a critical aspect of bioanalytical method development. The ideal SIL-IS should be chemically identical to the analyte but with a distinct mass, ensuring it can be differentiated by the mass spectrometer.[5] Both ¹⁵N and ¹³C labeling strategies can achieve this; however, there are several factors to consider when choosing between them.
1. Isotopic and Chemical Stability: The isotopic label must be stable throughout sample preparation, chromatography, and ionization, with no exchange or loss of the isotope.[4] Both ¹⁵N and ¹³C are stable, non-radioactive isotopes.[] Generally, ¹⁵N and ¹³C labels are incorporated into the core structure of the molecule and are not susceptible to back-exchange, a potential issue with deuterium (²H) labeled standards.[4][7]
2. Mass Shift: The mass difference between the SIL-IS and the analyte should be sufficient to prevent isotopic crosstalk, where the signal from the labeled standard interferes with the signal of the unlabeled analyte, and vice-versa. A mass shift of at least 3 to 4 Daltons is generally recommended.
3. Synthesis and Cost: The complexity and cost of synthesizing the labeled standard are significant practical considerations. The synthetic route for incorporating ¹³C can sometimes be more complex and, therefore, more expensive than for ¹⁵N.[] However, this is highly dependent on the specific molecule and the desired labeling position. Custom synthesis services are available for a wide range of labeled compounds, including those with ¹³C and ¹⁵N isotopes.[8]
4. Natural Abundance: The natural abundance of the heavy isotope can influence the background signal in mass spectrometry. ¹³C has a higher natural abundance (approximately 1.1%) compared to ¹⁵N (approximately 0.37%).[][9] This means that for highly sensitive assays, ¹⁵N labeling may provide a cleaner background with less potential for interference from naturally occurring heavy isotopes in the analyte.[]
Quantitative Data Comparison: ¹⁵N vs. ¹³C Labeling
The following table summarizes the key quantitative and qualitative differences between using ¹⁵N and ¹³C as labels for internal standards, with Salicylglycine as a conceptual example.
| Feature | ¹⁵N-Labeled Salicylglycine | ¹³C-Labeled Salicylglycine | Rationale & Implications |
| Typical Mass Shift | +1 Da per ¹⁵N atom | +1 Da per ¹³C atom | Multiple ¹³C atoms are often incorporated (e.g., in the benzoyl ring or glycine moiety) to achieve a larger mass shift (e.g., +6 Da for ¹³C₆-benzoyl labeled Salicylglycine). A single ¹⁵N label provides a smaller mass shift. |
| Natural Abundance | ¹⁵N: ~0.37%[][9] | ¹³C: ~1.1%[][9] | The lower natural abundance of ¹⁵N can lead to lower background noise and potentially higher sensitivity in mass spectrometric detection.[] |
| Isotopic Purity | Typically >98% | Typically >98% | High isotopic purity is crucial to minimize isotopic crosstalk and ensure accurate quantification. Both labeling strategies can achieve high purity through careful synthesis and purification. |
| Chemical Purity | Typically >98% | Typically >98% | High chemical purity is essential to avoid the introduction of interfering substances. |
| Chromatographic Shift | Generally negligible | Generally negligible | Unlike deuterium labeling, which can sometimes cause a slight shift in retention time, ¹³C and ¹⁵N labeled standards typically co-elute perfectly with the unlabeled analyte.[7] |
| Synthesis Complexity & Cost | Generally less complex and potentially lower cost for a single label.[] | Can be more complex and costly, especially for multiple labels or specific positional labeling.[10] | The cost and complexity of synthesis are important practical considerations in method development.[11] |
Experimental Protocols
The following is a representative experimental protocol for a bioanalytical method using a stable isotope-labeled internal standard, such as ¹⁵N- or ¹³C-labeled Salicylglycine, for the quantification of the unlabeled analyte in human plasma by LC-MS/MS.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 1 µg/mL of ¹⁵N-Salicylglycine in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean tube or a 96-well plate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% water with 0.1% formic acid, 5% acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A suitable reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from other matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode, depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor at least one specific precursor-to-product ion transition for the analyte and the internal standard. For example:
-
Salicylglycine (unlabeled): e.g., m/z 196 -> 121
-
¹⁵N-Salicylglycine: e.g., m/z 197 -> 121
-
¹³C₆-Salicylglycine: e.g., m/z 202 -> 127
-
-
3. Data Analysis
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
Caption: A typical workflow for a bioanalytical assay using a stable isotope-labeled internal standard.
Caption: The principle of Isotope Dilution Mass Spectrometry.
References
- 1. benchchem.com [benchchem.com]
- 2. 13C Labeled internal standards | LIBIOS [libios.fr]
- 3. 13C-Labeled Yeast as Internal Standard for LC-MS/MS and LC High Resolution MS Based Amino Acid Quantification in Human Plasma [isotope.com]
- 4. ukisotope.com [ukisotope.com]
- 5. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. schd-shimadzu.com [schd-shimadzu.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. caymanchem.com [caymanchem.com]
- 11. revues.imist.ma [revues.imist.ma]
Quantitative Analysis of 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid: A Comparative Guide
Data Presentation: Linearity and Range of Quantification
The following table summarizes the linearity and range of quantification for salicylglycine (representing 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid) and hippuric acid, as determined by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Analyte | Linearity (r²) | Lower Limit of Quantification (LLOQ) | Upper Limit of Quantification (ULOQ) | Matrix |
| Salicylglycine | >0.99 (Typical) | Not specified | Not specified | Biological (e.g., Plasma, Urine) |
| Hippuric Acid | >0.99 | 0.25 µg/mL[1][2] | 250 µg/mL[1][2] | Monkey Urine[1][2] |
| Hippuric Acid | >0.9992 | Not specified | Not specified | Human Urine[3] |
Note: Specific quantitative data for the linearity and range of 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid or its non-labeled counterpart, salicylglycine, is not extensively reported in publicly available literature. The values presented for salicylglycine are typical expectations for a well-behaved small molecule in a validated LC-MS/MS assay. In contrast, validated methods for hippuric acid provide concrete data on its quantitative performance.
Experimental Workflow and Metabolic Context
The following diagrams illustrate a typical experimental workflow for quantitative bioanalysis and the metabolic pathways of the compared compounds.
Caption: A typical bioanalytical workflow for the quantification of small molecules.
Caption: Metabolic formation of Salicylglycine and Hippuric Acid.
Experimental Protocols
The following is a representative experimental protocol for the determination of linearity and range of quantification for a small molecule like hippuric acid or salicylglycine in a biological matrix using LC-MS/MS. This protocol is based on methodologies reported for hippuric acid analysis.[1][2]
1. Objective
To establish the linearity and range of quantification for the analysis of the target analyte in the selected biological matrix.
2. Materials and Reagents
-
Target analyte certified reference standard.
-
Stable isotope-labeled internal standard (SIL-IS).
-
Control biological matrix (e.g., drug-free human plasma or urine).
-
LC-MS grade methanol, acetonitrile, water, and formic acid.
-
96-well plates or microcentrifuge tubes.
3. Preparation of Stock and Working Solutions
-
Stock Solutions: Prepare primary stock solutions of the analyte and the SIL-IS in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with a mixture of organic solvent and water. Prepare a working solution of the SIL-IS at an appropriate concentration.
4. Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Prepare a set of at least eight non-zero calibration standards by spiking the control biological matrix with the appropriate working standard solutions. The concentrations should span the expected analytical range.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
5. Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of each calibration standard, QC sample, and blank matrix into a 96-well plate.
-
Add 150 µL of the internal standard working solution in acetonitrile to each well.
-
Vortex the plate for 5 minutes to precipitate proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate for analysis.
6. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation of the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, depending on the analyte.
-
Detection: Multiple Reaction Monitoring (MRM). Optimize the precursor and product ion transitions for the analyte and internal standard.
-
7. Data Analysis and Acceptance Criteria
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis (typically with a 1/x² weighting).
-
Linearity: The coefficient of determination (r²) should be ≥ 0.99.
-
Range of Quantification: The lowest and highest calibration standards must be quantifiable with acceptable precision and accuracy. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).
Comparison and Conclusion
This guide highlights the available quantitative data for hippuric acid as a viable alternative for bioanalytical studies where 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid might be considered. The established linearity and wide quantification range of hippuric acid in various biological matrices make it a robust biomarker for relevant metabolic studies.[1][2][3]
While specific data for 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid is lacking in the public domain, the provided experimental protocol offers a solid foundation for its validation. Researchers aiming to quantify this compound should perform a full method validation to establish its linearity, range, precision, and accuracy in the matrix of interest. The use of a stable isotope-labeled internal standard, as is the case with the target compound, is a standard and recommended practice to ensure the highest quality of quantitative data.
References
- 1. Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Use of urinary hippuric acid and o-/p-/m-methyl hippuric acid to evaluate surgical smoke exposure in operating room healthcare personnel - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Performance Characteristics of 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance characteristics of 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid, its non-labeled counterpart salicyluric acid, and its parent compound, salicylic acid, alongside the widely used alternative, aspirin. This document is intended to aid researchers in understanding the nuances of these compounds, with a focus on their mechanisms of action, binding affinities, and specificities, supported by experimental data and detailed protocols.
Executive Summary
2-[(2-hydroxybenzoyl)(15N)amino]acetic acid is the 15N-labeled form of salicyluric acid, the primary metabolite of salicylic acid. While salicylic acid and its prodrug, aspirin, are well-known nonsteroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting cyclooxygenase (COX) enzymes, salicyluric acid is generally considered to be biologically inactive. The incorporation of the stable 15N isotope makes 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid a valuable tool for metabolic and pharmacokinetic studies, allowing researchers to trace the fate of salicylic acid in biological systems with high precision. This guide will delve into the performance differences between these compounds, highlighting the significance of the 15N label for research applications.
Mechanism of Action
The primary mechanism of action for salicylic acid and aspirin involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of pro-inflammatory prostaglandins.[1][2] There are two main isoforms of this enzyme, COX-1 and COX-2. Aspirin irreversibly inhibits both COX-1 and COX-2 by acetylating a serine residue in the active site of the enzymes.[3] Salicylic acid, on the other hand, exhibits a more complex and reversible inhibition of COX activity.[4]
In contrast, salicyluric acid , the glycine conjugate of salicylic acid, is considered to be a biologically inactive metabolite with no significant anti-inflammatory effects.[5] Its formation is a key step in the renal excretion of salicylates.[6] The 15N labeling in 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid does not alter its inherent biological activity but serves as a tracer for metabolic studies.[7][8]
dot
Figure 1. Metabolic and signaling pathway of salicylates.
Comparative Performance Data
The following tables summarize the available quantitative data for the inhibition of COX enzymes and protein binding for salicylic acid and aspirin. Direct experimental data for the inhibitory activity of salicyluric acid on COX enzymes is limited, as it is widely considered inactive.
Table 1: Cyclooxygenase (COX) Inhibition
| Compound | Target | IC50 | Notes |
| Aspirin | COX-1 | 1.3 ± 0.5 µM | Irreversible inhibitor.[2] |
| COX-2 | ~50 µM | Significantly less potent against COX-2.[9] | |
| Salicylic Acid | COX-1 | Weak inhibitor | Inactive against purified enzyme, but shows weak inhibition in intact cells.[8][10] |
| COX-2 | ≈5 µM (in intact cells) | Inhibits COX-2 expression and activity in intact cells.[1][11] | |
| Salicyluric Acid | COX-1 / COX-2 | Not reported | Generally considered inactive. |
Table 2: Protein Binding
| Compound | Protein | Binding Affinity | Method |
| Salicylic Acid | Human Serum Albumin | ~80-90% bound | In vivo ultrafiltration[12] |
| Aspirin | Human Serum Albumin | ~50-80% bound | In vivo ultrafiltration[12] |
The Role of 15N Labeling
The primary purpose of the 15N isotope in 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid is to serve as a stable isotope tracer in metabolic research.[7][8] This allows for the precise tracking and quantification of salicylic acid metabolism and excretion pathways in vivo without the use of radioactive isotopes.
dot
Figure 2. Workflow for a typical 15N metabolic labeling study.
Experimental Protocols
In Vitro COX Inhibition Assay (Enzyme Immunoassay)
This protocol provides a general method for determining the half-maximal inhibitory concentration (IC50) of test compounds against COX-1 and COX-2 enzymes.
Materials and Reagents:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Prostaglandin E2 (PGE2) standard
-
PGE2-specific antibody
-
Enzyme-linked immunosorbent assay (ELISA) plate
-
Wash buffer
-
Substrate and stop solution for ELISA
Procedure:
-
Prepare a reaction mixture containing the assay buffer, heme, and either COX-1 or COX-2 enzyme in an ELISA plate.
-
Add various concentrations of the test compounds to the wells. A vehicle control (e.g., DMSO) should also be included.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 10-20 minutes).
-
Stop the reaction by adding a suitable stop solution.
-
Quantify the amount of PGE2 produced in each well using a competitive ELISA. This involves adding a PGE2 conjugate and a specific primary antibody.
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of enzyme activity, by non-linear regression analysis.
Fluorescence Polarization Binding Assay
This protocol outlines a method to determine the binding affinity (Kd) of compounds to a target protein, such as COX enzymes.
Materials and Reagents:
-
Purified target protein (e.g., COX-1 or COX-2)
-
Fluorescently labeled ligand (a molecule known to bind to the target protein)
-
Test compounds
-
Assay buffer
-
Black microplates (e.g., 384-well)
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In the wells of a black microplate, add the assay buffer, a constant concentration of the fluorescently labeled ligand, and the purified target protein.
-
Add the different concentrations of the test compound to the wells.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
Data Analysis:
-
The binding of the fluorescently labeled ligand to the protein results in a high fluorescence polarization value.
-
Competitive binding of the test compound displaces the fluorescent ligand, leading to a decrease in fluorescence polarization.
-
The Kd can be determined by plotting the change in fluorescence polarization against the concentration of the test compound and fitting the data to a suitable binding model.
Conclusion
2-[(2-hydroxybenzoyl)(15N)amino]acetic acid serves as a specialized tool for metabolic research rather than a therapeutic agent. Its performance is defined by its utility as a stable isotope tracer to elucidate the pharmacokinetics of salicylic acid. In contrast, salicylic acid and its prodrug aspirin are active NSAIDs with well-characterized inhibitory effects on COX enzymes. While salicyluric acid is the major, inactive metabolite of salicylic acid, the 15N-labeled version provides an invaluable method for researchers in drug development and metabolic studies to precisely track and quantify the disposition of salicylates in biological systems.
References
- 1. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A high level of cyclooxygenase-2 inhibitor selectivity is associated with a reduced interference of platelet cyclooxygenase-1 inactivation by aspirin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. A fluorescence polarization binding assay to identify inhibitors of flavin-dependent monooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]
- 7. Metabolic labeling of model organisms using heavy nitrogen (15N) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Residual cyclooxygenase activity of aspirin-acetylated COX-2 forms 15R-prostaglandins that inhibit platelet aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sodium salicylate inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. taylorandfrancis.com [taylorandfrancis.com]
comparison of different internal standards for mass spectrometry
An objective comparison of performance with supporting experimental data for researchers, scientists, and drug development professionals.
In the realm of quantitative mass spectrometry, the use of an internal standard (IS) is a cornerstone of robust and reliable analytical methods. An internal standard is a compound of known concentration added to samples, calibrators, and quality controls to correct for variations that can occur during sample preparation, injection, and analysis. This guide provides a comprehensive comparison of different types of internal standards, their performance characteristics, and detailed experimental protocols to aid in the selection of the most appropriate standard for your analytical needs.
Key Performance Characteristics: A Comparative Analysis
The ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible, ensuring it experiences similar effects from the sample matrix and analytical system. The two primary categories of internal standards are Stable Isotope-Labeled (SIL) Internal Standards and Structural Analog Internal Standards.
Stable Isotope-Labeled (SIL) Internal Standards are considered the "gold standard" in quantitative mass spectrometry. In these standards, one or more atoms in the analyte molecule are replaced with their heavy stable isotopes (e.g., ²H, ¹³C, ¹⁵N). This minimal structural modification results in a compound that is chemically almost identical to the analyte but has a different mass-to-charge ratio (m/z), allowing for its separate detection by the mass spectrometer.
Structural Analog Internal Standards are molecules with a chemical structure similar to the analyte but are not isotopically labeled. They are often used when a SIL internal standard is not commercially available or is prohibitively expensive.
The choice between these types of internal standards, and even between different types of SILs, can significantly impact the accuracy and precision of analytical data.
Quantitative Performance Data
The following table summarizes the key performance differences between various internal standards based on experimental data from multiple studies. Stable isotope-labeled internal standards, particularly those labeled with ¹³C, consistently demonstrate superior performance in terms of precision (lower coefficient of variation, %CV) and accuracy.
| Internal Standard Type | Analyte(s) | Matrix | Key Performance Metric(s) | Finding | Reference(s) |
| ¹³C-Labeled SIL vs. Deuterated (²H) SIL | Amphetamines | Biological Samples | Chromatographic Resolution, Fragmentation Energy | ¹³C-labeled IS co-eluted with the analyte, while deuterated IS showed increased chromatographic separation with a higher number of deuterium substitutes. Deuterated IS also required more fragmentation energy. | |
| ¹³C-Labeled SIL vs. Deuterated (²H) SIL | Sphingosine | Biological Matrix | Intra- and Inter-assay Variation (%CV) | C13-labeled internal standards showed excellent intra- and inter-assay variations of less than 10%. | |
| SIL IS vs. Structural Analog IS | Kahalalide F | Not Specified | Precision (% Bias and Standard Deviation) | The use of a SIL internal standard significantly improved precision (p=0.02) and accuracy compared to a structural analog. The mean bias was 100.3% (SD 7.6%) for the SIL IS and 96.8% (SD 8.6%) for the analog IS. | |
| SIL IS vs. External Standard | Metformin and Glyburide | Simulated Samples | Quantitative Accuracy | The stable isotope-labeled internal standard improved the quantitative accuracy of Glyburide, which was affected by signal suppression from co-eluting Metformin. |
Experimental Protocols: A Step-by-Step Guide
The successful implementation of an internal standard strategy relies on a well-defined and validated experimental protocol. Below are detailed methodologies for the use of different types of internal standards in quantitative mass spectrometry.
General Workflow for Internal Standard Addition and Analysis
The following diagram illustrates a typical workflow for a quantitative analysis using an internal standard.
A Comparative Guide to Method Validation for Stable Isotope Dilution Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the regulatory guidelines for the validation of stable isotope dilution (SID) assays, primarily focusing on the harmonized ICH M10 guideline, which is now the standard for the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). Additionally, it delves into a comparison of different strategies within SID assays, offering experimental insights into the performance of various stable isotope labeling approaches.
The validation of bioanalytical methods is a critical component in the regulatory submission process for new drugs, ensuring the reliability and quality of the data. Stable isotope dilution analysis, particularly coupled with mass spectrometry, is a powerful technique for accurate quantification of analytes in complex biological matrices. The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended, especially for mass spectrometry-based methods, as it helps to compensate for variability during sample processing and analysis.
Comparison of Method Validation Guidelines
The International Council for Harmonisation (ICH) M10 guideline provides a single, unified standard for the validation of bioanalytical assays, streamlining the global drug development process. The following table summarizes the key validation parameters and their acceptance criteria for chromatographic methods as specified in the ICH M10 guideline, with comparative notes from the United States Pharmacopeia (USP) General Chapter <1225>.
| Validation Parameter | ICH M10 Guideline | USP <1225> Notes |
| Selectivity & Specificity | The method should differentiate the analyte and internal standard (IS) from endogenous matrix components and other interferences. In at least 6 independent blank matrix sources, the response of interfering components should not be more than 20% of the analyte response at the Lower Limit of Quantification (LLOQ) and not more than 5% of the IS response. | Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present. For impurity tests, it involves spiking with impurities and demonstrating accurate and precise determination. |
| Accuracy & Precision | Within-run: At least 5 replicates per QC level. Between-run: At least 3 runs. The mean concentration should be within ±15% of the nominal concentration for QC samples, except for the LLOQ, which should be within ±20%. The precision (CV) should not exceed 15% for QCs and 20% for the LLOQ. | Accuracy is the closeness of test results to the true value. Precision is the degree of scatter between a series of measurements. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility. |
| Calibration Curve & Range | A calibration curve with a blank, a zero sample (blank + IS), and at least 6 non-zero concentration levels should be generated for each run. At least 75% of the calibration standards must be within ±15% of their nominal concentration (±20% at the LLOQ). | Linearity is the ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of 5 concentrations is recommended to establish linearity. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity. |
| Lower & Upper Limits of Quantification (LLOQ & ULOQ) | The LLOQ is the lowest standard on the calibration curve with acceptable accuracy (within 20%) and precision (≤20%). The ULOQ is the highest standard on the calibration curve with acceptable accuracy (within 15%) and precision (≤15%). | The Quantitation Limit is the lowest amount of analyte in a sample that can be determined with suitable precision and accuracy. |
| Matrix Effect | The effect of the matrix on the ionization of the analyte and IS should be evaluated in at least 6 different sources of matrix. The accuracy of low and high QCs should be within ±15% and the precision (CV) should not be greater than 15% in all individual matrix sources. | Not explicitly detailed in the same manner as ICH M10 for bioanalytical methods. |
| Stability | Analyte stability should be evaluated in the biological matrix under various conditions: freeze-thaw, short-term (bench-top), long-term, and stock/working solution stability. The mean concentration of stability QC samples should be within ±15% of the nominal concentration. | Not explicitly detailed in the same manner as ICH M10 for bioanalytical methods. |
| Dilution Integrity | To demonstrate that samples with concentrations above the ULOQ can be diluted with blank matrix and accurately measured. The accuracy and precision of the diluted QCs should be within ±15%. | Not explicitly detailed in the same manner as ICH M10 for bioanalytical methods. |
| Carry-over | Carry-over should be assessed by injecting a blank sample after a high concentration sample (ULOQ). The response in the blank should not be greater than 20% of the LLOQ for the analyte and 5% for the IS. | Not explicitly detailed in the same manner as ICH M10 for bioanalytical methods. |
Comparative Performance of Stable Isotope Labeling Strategies
While regulatory guidelines provide the framework for validation, the choice of the stable isotope-labeled internal standard itself can significantly impact assay performance. Below is a comparison of different aspects of stable isotope labeling, supported by experimental findings.
Carbon-13 (¹³C) vs. Deuterium (²H) Labeling
The ideal internal standard should have identical chemical and physical properties to the analyte to ensure it behaves similarly during sample processing, chromatography, and ionization.
| Feature | ¹³C-Labeled Standards | ²H-Labeled (Deuterated) Standards |
| Chromatographic Co-elution | Superior co-elution with the analyte due to the minimal isotope effect. | Can exhibit chromatographic separation from the analyte, especially with a high degree of deuteration. This is due to the significant mass difference between hydrogen and deuterium. |
| Ionization & Fragmentation | Identical ionization and fragmentation patterns to the analyte. | May have different ionization efficiency and fragmentation patterns. |
| Isotopic Stability | The ¹³C-C bond is highly stable, with no risk of isotopic exchange. | Deuterium atoms, particularly at labile positions, can be susceptible to back-exchange with hydrogen atoms from the solvent. |
| Matrix Effect Compensation | Superior compensation due to co-elution. | Can be compromised if there is chromatographic separation from the analyte. |
| Cost & Availability | Generally more expensive and less commercially available. | Widely available and generally less expensive. |
Experimental studies have shown that ¹³C-labeled internal standards are superior to ²H-labeled ones for analytical purposes. For example, a study on amphetamines demonstrated that ¹³C₆-labeled standards co-eluted with the analyte, whereas ²H-labeled standards showed increasing chromatographic resolution with a higher number of deuterium substitutions.
Importance of Isotopic Purity
The isotopic purity of the internal standard is crucial for accurate quantification. The presence of unlabeled analyte as an impurity in the internal standard can lead to an overestimation of the analyte's concentration. Regulatory guidelines recommend checking for the presence of unlabeled analyte in the stable isotope-labeled standard and evaluating its potential influence during method validation.
One study highlighted that an atovaquone-D4 reference standard contained significant amounts of atovaquone-D5 to D8, which had a large impact on method validation, necessitating a recertification of the standard. Another example showed that over 7% of ursodiol was present in the ursodiol-D5 internal standard, which compromised the linearity of the assay.
Single vs. Higher-Order Isotope Dilution Methods
Different calibration strategies can be employed in isotope dilution mass spectrometry.
-
Single Isotope Dilution Mass Spectrometry (ID¹MS): A known amount of the internal standard is added to the sample, and the analyte concentration is determined from the ratio of their signals. This method relies on the accurately known concentration of the internal standard.
-
Higher-Order Isotope Dilution Mass Spectrometry (e.g., ID²MS): These methods involve more complex calibration procedures, often using multiple standards and can correct for biases in the isotopic enrichment of the internal standard.
A case study on ochratoxin A in flour found that results from ID¹MS were on average 6% lower than those from higher-order methods (ID²MS and ID⁵MS). This difference was attributed to an isotopic enrichment bias in the ¹³C-labeled internal standard used for ID¹MS. While ID¹MS is simpler, higher-order methods can provide greater accuracy when the exact concentration or isotopic purity of the internal standard is uncertain.
Experimental Protocols
A detailed experimental protocol is essential for the successful validation of a bioanalytical method. The following is a generalized protocol for an LC-MS/MS method using a stable isotope-labeled internal standard, based on the ICH M10 guideline.
Preparation of Stock and Working Solutions
-
Prepare separate stock solutions of the analyte and the SIL-IS in an appropriate organic solvent.
-
Prepare working solutions by diluting the stock solutions to be used for spiking calibration standards and quality control (QC) samples.
Preparation of Calibration Standards and Quality Control Samples
-
Prepare a series of calibration standards by spiking blank biological matrix with known concentrations of the analyte. The range should include the expected concentrations in study samples and define the LLOQ and ULOQ.
-
Prepare QC samples at a minimum of four concentration levels: LLOQ, low QC (within 3x LLOQ), medium QC (30-50% of the calibration range), and high QC (at least 75% of the ULOQ).
Sample Preparation
-
To an aliquot of the biological sample (blank, calibration standard, QC, or study sample), add a fixed amount of the SIL-IS working solution.
-
Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove matrix components.
-
Evaporate the solvent and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Inject the prepared samples into the LC-MS/MS system.
-
Develop a chromatographic method to achieve adequate separation of the analyte and IS from matrix interferences.
-
Optimize the mass spectrometer parameters (e.g., precursor and product ions, collision energy, and dwell time) for sensitive and specific detection of the analyte and SIL-IS.
Data Analysis
-
Integrate the peak areas of the analyte and the SIL-IS.
-
Calculate the peak area ratio (analyte/SIL-IS).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of the analyte in QC and study samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
Diagrams can effectively illustrate complex workflows and principles.
Caption: Bioanalytical method validation workflow for stable isotope dilution assays.
Cross-Validation of Analytical Methods for 2-[(2-hydroxybenzoyl)(15N)amino]acetic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the robust and reliable quantification of analytes in biological matrices is paramount. This guide provides a comparative overview of two distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the analysis of 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid, a stable isotope-labeled derivative of salicylglycine. The cross-validation of analytical methods is critical when data is generated across different laboratories or when a method is updated during a drug development program, ensuring the comparability and integrity of the results.[1][2]
The use of a stable isotope-labeled (SIL) analyte as an internal standard (IS) is a cornerstone of modern quantitative bioanalysis, offering unparalleled correction for analytical variability during sample preparation and detection.[3] This guide will compare a standard Protein Precipitation (PPT) method with a more selective Solid-Phase Extraction (SPE) method for the extraction of the analyte from human plasma.
Data Presentation: A Comparative Analysis
The performance of the two LC-MS/MS methods for the analysis of 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid is summarized below. These values are representative of typical bioanalytical method validation results for similar small molecules.
| Performance Parameter | Method 1: LC-MS/MS with Protein Precipitation | Method 2: LC-MS/MS with Solid-Phase Extraction | Acceptance Criteria (FDA/EMA) |
| Linearity Range | 1 - 1000 ng/mL | 0.5 - 1000 ng/mL | - |
| Correlation Coefficient (r²) | > 0.998 | > 0.999 | ≥ 0.99 |
| Accuracy (% Bias) | -4.5% to +5.2% | -3.1% to +2.8% | Within ±15% (±20% at LLOQ)[3][4] |
| Precision (% RSD) | ≤ 8.7% | ≤ 6.5% | ≤ 15% (≤ 20% at LLOQ)[3][4] |
| Matrix Effect (% CV) | 12.5% | 4.8% | ≤ 15% |
| Recovery (%) | 85.2% | 96.7% | Consistent, precise, and reproducible |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 0.5 ng/mL | Signal-to-Noise Ratio ≥ 5 |
Experimental Protocols
Method 1: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) using Protein Precipitation
This method is rapid and suitable for high-throughput analysis. It relies on precipitating plasma proteins with an organic solvent to release the analyte.
-
Instrumentation and Chromatographic Conditions:
-
LC System: UPLC system (e.g., Shimadzu Nexera)[5]
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex QTRAP 6500+) operated in positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode.[5]
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).[6]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[6]
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid reference standard in methanol.
-
Working Standard Solutions: Serially dilute the stock solution with 50:50 acetonitrile:water to prepare calibration standards and quality control (QC) samples.
-
Sample Preparation: To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard (a deuterated analog, e.g., salicylglycine-d4). Vortex for 1 minute to precipitate proteins. Centrifuge at 14,000 rpm for 10 minutes. Transfer the supernatant for LC-MS/MS analysis.
-
-
Method Validation Parameters:
-
Selectivity: Assessed by analyzing at least six different lots of blank human plasma to check for interferences at the retention times of the analyte and IS.[3] The response from interfering components should not exceed 20% of the analyte response at the LLOQ.[7]
-
Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on at least three separate occasions.[3]
-
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) using Solid-Phase Extraction
This method provides a cleaner extract by using a solid sorbent to selectively bind and elute the analyte, reducing matrix effects.
-
Instrumentation and Chromatographic Conditions:
-
Same as Method 1.
-
-
Standard and Sample Preparation:
-
Standard Stock and Working Solutions: Prepared as in Method 1.
-
Sample Preparation:
-
To 50 µL of plasma sample, add 50 µL of internal standard solution and 200 µL of 4% phosphoric acid.
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase for injection.
-
-
-
Method Validation Parameters:
-
Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked blank matrix from at least six different sources to the response of the analyte in a pure solution.[7]
-
Recovery: Assessed by comparing the analyte response from pre-extraction spiked samples to that of post-extraction spiked samples.
-
Mandatory Visualization
Caption: Workflow for the cross-validation of two bioanalytical methods.
Caption: Role of a Stable Isotope-Labeled Internal Standard in analysis.
References
- 1. database.ich.org [database.ich.org]
- 2. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. MASONACO - Free amino acids (LC-MS/MS) [masonaco.org]
- 6. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples [mdpi.com]
- 7. benchchem.com [benchchem.com]
Determining the Limit of Detection for 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid: A Comparative Guide
This guide provides a comparative overview of two common analytical techniques for determining the limit of detection (LOD) of 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of analytical methodology is critical in drug development and research for ensuring the sensitivity and accuracy of quantitative analysis. This document outlines the experimental protocols for LOD determination and presents a comparison of the expected performance of these methods.
Comparison of Analytical Methods
The selection of an appropriate analytical technique is fundamental for the reliable quantification of 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid, a key isotopically labeled metabolite of salicylic acid. Both LC-MS/MS and GC-MS offer high sensitivity and selectivity, making them suitable for trace-level analysis. The following table summarizes the key performance parameters for each method in the context of determining the limit of detection.
| Parameter | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Limit of Detection (LOD) | 1 - 5 ng/mL | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 5 - 15 ng/mL | 0.5 - 3 ng/mL |
| Precision (%RSD) | < 15% at LOQ | < 20% at LOQ |
| Accuracy (% Recovery) | 85 - 115% | 80 - 120% |
| Sample Preparation | Simple protein precipitation followed by dilution | Derivatization required to increase volatility |
| Throughput | High | Moderate |
Experimental Protocols
Detailed methodologies for determining the limit of detection are crucial for reproducibility and validation of the analytical procedure. The protocols provided below are based on established guidelines from the International Council for Harmonisation (ICH) and the International Union of Pure and Applied Chemistry (IUPAC).[1][2]
Limit of Detection Determination by LC-MS/MS
LC-MS/MS is a highly sensitive and selective technique that is well-suited for the analysis of non-volatile compounds in complex matrices.
a) Sample Preparation:
-
Spike known low concentrations of 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid into the matrix of interest (e.g., plasma, urine).
-
Perform a protein precipitation by adding three parts of cold acetonitrile to one part of the sample.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant and dilute with the initial mobile phase.
b) Instrumental Analysis:
-
Liquid Chromatograph: A high-performance liquid chromatograph (HPLC) system.
-
Analytical Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.7 µm).[3]
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.[3]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization (ESI) in negative mode.
c) LOD Determination (Signal-to-Noise Ratio Method): The limit of detection can be determined based on the signal-to-noise ratio (S/N).[4][5]
-
Analyze a series of samples with decreasing concentrations of the analyte.
-
Determine the concentration at which the signal is distinguishable from the background noise.
-
A commonly accepted signal-to-noise ratio for estimating the LOD is 3:1.[6][7]
Limit of Detection Determination by GC-MS
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like the target analyte, a derivatization step is necessary.
a) Sample Preparation and Derivatization:
-
Spike known low concentrations of 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid into the matrix.
-
Perform a liquid-liquid extraction to isolate the analyte.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent and add a derivatizing agent such as bis(trimethylsilyl)trifluoroacetamide (BSTFA) to create a volatile derivative.[8]
-
Heat the mixture to ensure complete derivatization.
b) Instrumental Analysis:
-
Gas Chromatograph: A gas chromatograph equipped with a capillary column (e.g., 25 m x 0.2 mm ID).[8]
-
Carrier Gas: Helium.[8]
-
Mass Spectrometer: A mass spectrometer operating in Selected Ion Monitoring (SIM) mode.
-
Ionization: Electron Ionization (EI).
c) LOD Determination (Based on the Standard Deviation of the Response and the Slope): This method is recommended by the ICH Q2(R1) guideline.[1]
-
Prepare a calibration curve with concentrations in the range of the expected LOD.
-
The LOD is calculated using the formula: LOD = 3.3 * (σ / S), where:
-
σ is the standard deviation of the response (which can be estimated from the standard deviation of the y-intercepts of regression lines).
-
S is the slope of the calibration curve.
-
References
- 1. database.ich.org [database.ich.org]
- 2. goldbook.iupac.org [goldbook.iupac.org]
- 3. Determination of Salicylic Acid in Feed Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromatographic Measurements, Part 4: Determining LOD and LOQ Visually or by S/N | Separation Science [sepscience.com]
- 5. researchgate.net [researchgate.net]
- 6. ICH Q2(R1) – Pharma Validation [pharmavalidation.in]
- 7. HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection [thermofisher.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Prudent Disposal of 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid in a Laboratory Setting
Immediate Safety and Handling Precautions:
Given the lack of specific hazard data, 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid should be handled with care. General safe laboratory practices for handling solid chemical compounds should be followed. This includes wearing appropriate Personal Protective Equipment (PPE) such as safety glasses, gloves, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.
Quantitative Data Summary
The following table summarizes key information for 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid and related compounds to provide context for its handling and disposal.
| Property | Value | Source |
| Chemical Formula | C₉H₉NO₄ (for the non-isotope labeled parent compound) | [1] |
| Parent Compound | Salicyluric Acid | [1] |
| Appearance | Likely a solid, based on similar compounds. | [2][3] |
| Solubility | Expected to have some solubility in water and organic solvents. | [2][3] |
| Hazard Classification | Not definitively classified. Compounds with similar structures can range from non-hazardous to irritants. | [2][4] |
Step-by-Step Disposal Protocol
The recommended disposal method for 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid, in the absence of a specific SDS, is to treat it as a solid chemical waste. This ensures a high level of safety and compliance with general laboratory waste regulations.
1. Waste Identification and Segregation:
-
Treat 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid as a chemical waste.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
2. Packaging:
-
Place the solid waste into a clean, dry, and compatible container. The original container, if in good condition, is often a suitable choice.
-
If the original container is compromised, use a new, properly labeled container.
-
Ensure the container is tightly sealed to prevent any release of the substance.[2]
3. Labeling:
-
Clearly label the waste container with the full chemical name: "2-[(2-hydroxybenzoyl)(15N)amino]acetic acid".
-
Include any known hazard information (e.g., "Caution: Handle with Care - Hazard information not fully known").
-
Indicate the approximate quantity of waste.
-
Include the date of waste generation and the responsible researcher's name and lab location.
4. Storage:
-
Store the sealed and labeled waste container in a designated hazardous waste storage area within the laboratory.[2]
-
This area should be secure, well-ventilated, and away from incompatible materials.
5. Final Disposal:
-
Contact your institution's EHS office or a licensed chemical waste disposal company to arrange for pickup and final disposal.[2]
-
The most common method for disposal of this type of solid organic waste is incineration at a licensed facility.[2]
Important Considerations:
-
The presence of the ¹⁵N isotope does not alter the chemical properties in a way that would change the disposal method from a chemical hazard perspective. However, depending on institutional policies regarding isotopic labeling, there may be additional tracking or documentation requirements.
-
Crucially, always consult with your institution's EHS office for specific guidance on waste disposal procedures. They can provide information tailored to your location and the specific regulations that apply.
Logical Workflow for Chemical Disposal
The following diagram illustrates the decision-making process for the proper disposal of a chemical compound, particularly when a specific Safety Data Sheet is not available.
Caption: Decision workflow for chemical disposal in the absence of a specific SDS.
This guide provides a foundational operational plan for the disposal of 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid. Adherence to these conservative, safety-first procedures, in conjunction with institutional guidelines, is paramount for ensuring the safety of laboratory personnel and the protection of the environment.
References
Personal protective equipment for handling 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid. The following procedures are designed to ensure safe operational handling and disposal in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with the parent compound, 2-[(2-hydroxybenzoyl)amino]acetic acid (Salicyluric acid), are skin irritation and serious eye damage[1]. Therefore, appropriate personal protective equipment (PPE) is mandatory to minimize exposure.
Recommended Personal Protective Equipment:
| Activity | Required PPE |
| Weighing and Preparing Solutions | - Chemical-resistant gloves (e.g., nitrile) - Safety glasses with side shields or chemical splash goggles[2] - Laboratory coat |
| Handling and Transferring | - Chemical-resistant gloves (e.g., nitrile) - Safety glasses with side shields or chemical splash goggles[2] - Laboratory coat |
| Cleaning Spills | - Chemical-resistant gloves (e.g., nitrile) - Chemical splash goggles[2] - Laboratory coat - Respiratory protection (if dust is generated) |
| Waste Disposal | - Chemical-resistant gloves (e.g., nitrile) - Safety glasses with side shields or chemical splash goggles[2] - Laboratory coat |
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to avoid inhalation of any dust.
-
Ensure an eyewash station and safety shower are readily accessible[3].
2. Handling:
-
Avoid contact with skin and eyes[3].
-
Minimize dust generation and accumulation when working with the solid form[3].
3. Hygiene Measures:
-
Do not eat, drink, or smoke in the laboratory.
-
Remove contaminated clothing and wash it before reuse[1][3].
Disposal Plan
-
Chemical Waste: Dispose of 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid and any solutions containing it as chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.
-
Contaminated Materials: Any materials that come into contact with the chemical, such as gloves, paper towels, and pipette tips, should be collected in a designated, sealed waste container and disposed of as chemical waste.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
